KRCA-0008
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[4-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-chloropyrimidin-4-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37ClN8O4/c1-20(40)36-9-13-38(14-10-36)22-5-7-25(27(17-22)42-3)33-29-24(31)19-32-30(35-29)34-26-8-6-23(18-28(26)43-4)39-15-11-37(12-16-39)21(2)41/h5-8,17-19H,9-16H2,1-4H3,(H2,32,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDIRJCYNAWBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC(=NC=C3Cl)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37ClN8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of KRCA-0008
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of KRCA-0008, a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42-associated kinase 1 (Ack1). This document synthesizes preclinical data, delineates the core signaling pathways affected by this compound, and provides detailed experimental methodologies for key assays used in its characterization.
Core Mechanism of Action
This compound exerts its anti-neoplastic effects primarily through the competitive inhibition of ALK and Ack1 tyrosine kinases.[1][2][3] Anaplastic lymphoma kinase is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations (e.g., NPM-ALK in anaplastic large-cell lymphoma), gene amplification, or point mutations, becomes a potent oncogenic driver in various cancers.[4][5] this compound effectively suppresses the proliferation and survival of cancer cells harboring these ALK aberrations.[4][5]
The inhibitory action of this compound on ALK leads to the blockade of downstream signaling cascades crucial for cancer cell growth and survival, including the STAT3, Akt, and ERK1/2 pathways.[4][5] This disruption of oncogenic signaling ultimately culminates in the induction of G0/G1 cell cycle arrest and apoptosis in ALK-positive cancer cells.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| ALK (wild-type) | 12[1] |
| Ack1 | 4[1][2][3] |
| ALK L1196M | 75[1] |
| ALK C1156Y | 4[1] |
| ALK F1174L | 17[1] |
| ALK R1275Q | 17[1] |
| Insulin Receptor | 210[1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | ALK Status | GI50 / IC50 (nM) |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK Positive | 12 (GI50)[1] |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK Positive | 3 (GI50)[1] |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 0.08 (IC50)[1] |
| H1993 | Non-Small Cell Lung Cancer | ALK Amplification | 3.6 (IC50)[1] |
| U937 | Histiocytic Lymphoma | NPM-ALK Negative | 3,500 (GI50)[1] |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Xenograft Model | Treatment | Dosage | Duration | Outcome |
| Karpas-299 (ALK-positive) | This compound (oral) | 25 and 50 mg/kg, twice daily | 2 weeks | Significant suppression of tumor growth[1][4] |
Table 4: Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability |
| Mice | 95% |
| Rats | 66% |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the primary signaling pathway inhibited by this compound in ALK-driven cancers.
Experimental Workflow for In Vitro Analysis
This diagram outlines a typical workflow for evaluating the in vitro effects of this compound.
Experimental Protocols
The following are detailed, generalized protocols for the key experiments used to characterize the mechanism of action of this compound.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., Karpas-299, SU-DHL-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curve.
Western Blot Analysis
This technique is used to detect the phosphorylation status of key proteins in the ALK signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3, anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 4 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and treat with this compound for 72 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
In Vivo Xenograft Study
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Karpas-299 cells
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject approximately 1 x 10^7 Karpas-299 cells, often mixed with Matrigel, into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 or 50 mg/kg) or vehicle control orally, twice daily, for the duration of the study (e.g., 2 weeks).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-ALK).
References
KRCA-0008: A Technical Whitepaper on Dual ALK/Ack1 Inhibition for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRCA-0008 is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42-associated Kinase 1 (Ack1).[1] Aberrant ALK activity, resulting from chromosomal translocations, gene amplifications, or point mutations, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[2] Ack1, a non-receptor tyrosine kinase, is also implicated in cancer progression through its role in signaling pathways that promote cell survival and proliferation.[3][4] The dual inhibition of both ALK and Ack1 by this compound presents a promising therapeutic strategy to target multiple oncogenic signaling pathways. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Ack1 | 4 |
| ALK (wild-type) | 12 |
| ALK C1156Y | 4 |
| ALK F1174L | 17 |
| ALK R1275Q | 17 |
| ALK L1196M | 75 |
| Insulin Receptor | 210 |
Data compiled from MedChemExpress and Axon Medchem product descriptions.[1][5]
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | ALK Status | GI50 (nM) | IC50 (nM) |
| SU-DHL-1 | ALCL | NPM-ALK positive | 3 | - |
| Karpas-299 | ALCL | NPM-ALK positive | 12 | - |
| H3122 | NSCLC | EML4-ALK positive | - | 80 |
| H1993 | NSCLC | - | - | 3600 |
| U937 | Histiocytic Lymphoma | NPM-ALK negative | 3500 | - |
GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values are reported from different sources.[5]
Table 3: Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability (%) |
| Mice | 66 |
| Rat | 94.5 |
Data from Axon Medchem product description.[1]
Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the downstream signaling of both ALK and Ack1.
ALK Signaling Pathway
Constitutively active ALK fusion proteins, such as NPM-ALK, activate several downstream pathways, including the JAK/STAT, PI3K/Akt, and RAS/ERK pathways, which are crucial for cell proliferation and survival. This compound blocks the phosphorylation of ALK, leading to the suppression of these key signaling cascades.[2]
Ack1 Signaling Pathway
Ack1 is a non-receptor tyrosine kinase that integrates signals from various receptor tyrosine kinases. It plays a role in cell survival and proliferation by activating downstream effectors such as Akt. By inhibiting Ack1, this compound provides an additional mechanism to suppress cancer cell growth.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Proliferation Assay (SRB Assay)
This assay is used to determine the effect of this compound on the growth of cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., Karpas-299, SU-DHL-1, U937)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for 72 hours.
-
After incubation, gently add cold TCA to a final concentration of 10% to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add Tris base solution to each well to solubilize the bound SRB.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control.
Western Blot Analysis
This technique is used to assess the effect of this compound on the phosphorylation status of ALK and its downstream signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-ALK, ALK, phospho-STAT3, STAT3, phospho-Akt, Akt, phospho-ERK1/2, ERK1/2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 4 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This assay quantifies apoptosis by measuring the activity of caspases 3 and 7.
Materials:
-
White-walled 96-well plates
-
Cancer cell lines
-
This compound
-
Caspase-Glo 3/7 Reagent
-
Luminometer
Procedure:
-
Seed cells in white-walled 96-well plates.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Allow the plate and the Caspase-Glo 3/7 Reagent to equilibrate to room temperature.
-
Add Caspase-Glo 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.
-
Mix the contents on a plate shaker at low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for a specified time (e.g., 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Karpas-299 anaplastic large-cell lymphoma cells
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject Karpas-299 cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Orally administer this compound (e.g., 50 mg/kg, twice daily) or vehicle control for a specified period (e.g., 2 weeks).[2]
-
Measure the tumor volume with calipers every few days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).
Kinase Selectivity Profile
While this compound is characterized as a potent dual inhibitor of ALK and Ack1, a comprehensive kinase selectivity profile against a broad panel of kinases is not publicly available at this time. Such a profile would be valuable to fully assess its specificity and potential off-target effects. The available data indicates selectivity over the insulin receptor.[5]
Conclusion
This compound is a promising preclinical candidate for the treatment of cancers driven by aberrant ALK and Ack1 signaling. Its potent dual inhibitory activity, favorable pharmacokinetic properties, and demonstrated in vivo efficacy warrant further investigation and development. The experimental protocols and data presented in this whitepaper provide a technical foundation for researchers and drug development professionals interested in this novel therapeutic agent. Further studies, including a comprehensive kinase selectivity screen, will be crucial for its continued clinical development.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
KRCA-0008: A Technical Guide to a Potent Dual ALK/Ack1 Inhibitor
For Research, Scientific, and Drug Development Professionals
This document provides a comprehensive technical overview of KRCA-0008, a potent, selective, and orally bioavailable dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42 kinase 1 (Ack1). Constitutive activation of ALK, resulting from genetic alterations, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][2] this compound has demonstrated significant anti-tumor activity in both in vitro and in vivo models, positioning it as a valuable tool for cancer research and a potential therapeutic candidate.[1][3]
Core Properties and Structure
This compound is a bis-ortho-alkoxy-para-piperazinesubstituted-2,4-dianilinopyrimidine.[3] It exhibits favorable drug-like properties, including good water solubility, high oral bioavailability, and good liver microsomal stability.[4][5]
| Property | Value | Reference |
| IUPAC Name | 1,1'-[(5-Chloro-2,4-pyrimidinediyl)bis[imino(3-methoxy-4,1-phenylene)-4,1-piperazinediyl]]bisethanone | |
| Molecular Formula | C₃₀H₃₇ClN₈O₄ | [4] |
| Molecular Weight | 609.12 g/mol | [4] |
| CAS Number | 1472795-20-2 | |
| Oral Bioavailability | 66-94.5% (in mice and rats) | [4] |
Biochemical and Cellular Activity
This compound is a highly potent inhibitor of ALK and Ack1 kinases. Its activity extends to clinically relevant crizotinib-resistant ALK mutants.[5] This inhibition of ALK phosphorylation leads to the suppression of downstream signaling pathways, resulting in anti-proliferative and pro-apoptotic effects in ALK-positive cancer cells.[1][6][7]
| Target | IC₅₀ (nM) |
| Ack1 | 4 |
| ALK (wild-type) | 12 |
| ALK L1196M | 75 |
| ALK C1156Y | 4 |
| ALK F1174L | 17 |
| ALK R1275Q | 17 |
| Insulin Receptor | 210 |
Data compiled from MedchemExpress.[6]
| Cell Line | Cancer Type | IC₅₀ / GI₅₀ (nM) |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | 3 (GI₅₀) |
| H1993 | Non-Small Cell Lung Cancer | 3.6 (IC₅₀) |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | 12 (GI₅₀) |
| H3122 | Non-Small Cell Lung Cancer | 80 (IC₅₀) |
Data compiled from multiple sources.[6]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of the ALK fusion protein (e.g., NPM-ALK in ALCL).[1] This blockade prevents the autophosphorylation of ALK, thereby inhibiting the activation of key downstream pro-survival and proliferative signaling cascades, including the STAT3, Akt, and ERK1/2 pathways.[1][2] The inhibition of these pathways ultimately leads to G0/G1 cell cycle arrest and the induction of apoptosis.[2][6]
In Vivo Efficacy
In preclinical xenograft models, orally administered this compound has demonstrated significant anti-tumor activity. In a Karpas-299 (ALK-positive ALCL) xenograft mouse model, treatment with this compound at doses of 25 and 50 mg/kg twice daily suppressed tumor growth.[1][6] This efficacy was achieved by inhibiting NPM-ALK phosphorylation in the tumor tissue without causing significant toxicity or body weight loss in the animals.[1][6]
Experimental Protocols
This protocol describes the methodology for determining the 50% growth inhibition (GI₅₀) concentration of this compound against ALK-positive cancer cell lines like Karpas-299 and SU-DHL-1.
-
Cell Plating: Seed cells in 96-well microplates at a density of 5 x 10³ cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in growth medium. A typical concentration range would be 1 nM to 10 µM.
-
Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells to achieve a 1X final concentration. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Viability Assessment: Add 20 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measurement: Shake the plates for 2 minutes to lyse cells and then incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve using non-linear regression to calculate the GI₅₀ value.
This protocol details the procedure for assessing the inhibition of ALK phosphorylation and its downstream targets in cells treated with this compound.
-
Cell Culture and Treatment: Culture Karpas-299 or SU-DHL-1 cells to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 4 hours.[7]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-ALK, total ALK, phospho-STAT3, total STAT3, phospho-Akt, total Akt, phospho-ERK1/2, and total ERK1/2. Use β-Actin as a loading control.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel bis-ortho-alkoxy-para-piperazinesubstituted-2,4-dianilinopyrimidines (this compound) as potent and selective ALK inhibitors for anticancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
The Dual ALK/Ack1 Inhibitor KRCA-0008: A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRCA-0008 is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42 Kinase 1 (Ack1).[1][2][3] Preclinical studies have demonstrated its significant anti-tumor activity in models of ALK-positive cancers, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC).[4][5] This document provides a comprehensive technical guide on the discovery and preclinical development of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action. As of this review, there is no publicly available information indicating that this compound has entered clinical trials.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[4] Aberrant ALK activity, resulting from chromosomal translocations, point mutations, or gene amplification, is a known oncogenic driver in various cancers, including ALCL and NSCLC.[4][6] this compound was developed as a targeted inhibitor to suppress the proliferation and survival of cancer cells dependent on ALK signaling.[4] It also exhibits potent inhibition of Ack1, another kinase implicated in cancer.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the autophosphorylation of ALK, which in turn blocks downstream signaling pathways crucial for cell growth, proliferation, and survival.[4][7] Key downstream effectors inhibited by this compound include STAT3, Akt, and ERK1/2.[4][6] This inhibition of signaling leads to G0/G1 cell cycle arrest and the induction of apoptosis in ALK-positive cancer cells.[4]
Caption: this compound inhibits NPM-ALK, blocking downstream signaling and promoting cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |
| ALK (wild-type) | Kinase Assay | 12 | [1] |
| Ack1 | Kinase Assay | 4 | [1] |
| ALK L1196M | Kinase Assay | 75 | [1] |
| ALK C1156Y | Kinase Assay | 4 | [1] |
| ALK F1174L | Kinase Assay | 17 | [1] |
| ALK R1275Q | Kinase Assay | 17 | [1] |
| Insulin Receptor | Kinase Assay | 210 | [1] |
| H3122 (NSCLC) | Cell Proliferation | 80 | [3] |
| H1993 (NSCLC) | Cell Proliferation | 3.6 | [1] |
| Karpas-299 (ALCL) | Cell Proliferation | 12 | [1] |
| SU-DHL-1 (ALCL) | Cell Proliferation | 3 | [1] |
| U937 (Lymphoma, ALK-negative) | Cell Proliferation | 3500 | [1] |
Table 2: In Vivo Efficacy of this compound in Karpas-299 Xenograft Model
| Treatment Group | Dosage | Dosing Schedule | Duration | Outcome | Reference |
| This compound | 50 mg/kg | Orally, twice daily | 2 weeks | Strong suppression of tumor growth | [4] |
| This compound | 25 mg/kg | Orally, twice daily | 2 weeks | Significant inhibition of tumor growth | [1] |
Table 3: Pharmacokinetic and Drug-like Properties of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | 66% | [2][5] |
| Oral Bioavailability | Mouse | 95% | [5] |
| Water Solubility | - | Good | [2][5] |
| Brain Exposure | - | Low | [2][5] |
| Liver Microsomal Stability | - | Good | [2][5] |
| CYP Inhibition | - | Poor | [5] |
| hERG Blockage | - | Poor | [5] |
| Ames Test | - | Negative | [5] |
Experimental Protocols
The following are summaries of the key experimental methods used in the preclinical evaluation of this compound.
Cell Proliferation Assay
-
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
-
Methodology:
-
ALK-positive (Karpas-299, SU-DHL-1, H3122, H1993) and ALK-negative (U937) cells were seeded in 96-well plates.
-
Cells were treated with various concentrations of this compound for 72 hours.
-
Cell viability was assessed using a standard colorimetric assay (e.g., MTT or similar reagent).
-
GI50/IC50 values were calculated from the dose-response curves.
-
Western Blotting (Immunoblotting)
-
Objective: To assess the effect of this compound on ALK phosphorylation and downstream signaling proteins.
-
Methodology:
-
Karpas-299 and SU-DHL-1 cells were treated with this compound for 4 hours.
-
Cells were lysed, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was probed with primary antibodies specific for total and phosphorylated forms of ALK, STAT3, Akt, and ERK1/2.
-
A secondary antibody conjugated to an enzyme was used for detection, followed by visualization with a chemiluminescent substrate.
-
Caption: A generalized workflow for Western Blotting analysis.
In Vivo Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology:
-
Immunocompromised mice were subcutaneously inoculated with Karpas-299 cells.
-
When tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups.
-
This compound was administered orally at specified doses and schedules.
-
Tumor volume and body weight were monitored throughout the study.
-
At the end of the study, tumors were excised for further analysis, such as immunohistochemistry to assess ALK phosphorylation.
-
Caption: Workflow for the Karpas-299 xenograft model study.
Development Status
A thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving this compound. The available data is limited to preclinical studies. This suggests that this compound has not yet progressed into human clinical development or that any such development has not been publicly disclosed.
Conclusion
This compound is a potent dual ALK/Ack1 inhibitor with promising preclinical anti-tumor activity in ALK-driven cancer models. It effectively inhibits ALK signaling, leading to cell cycle arrest and apoptosis in vitro and significant tumor growth suppression in vivo. The compound also exhibits favorable drug-like properties, including good oral bioavailability. While the preclinical data are encouraging, the future development path of this compound remains unclear due to the absence of information on its clinical trial status. Further investigation would be required to ascertain its potential as a therapeutic agent for ALK-positive cancers in a clinical setting.
References
- 1. KARPAS 299 Xenograft Model | Xenograft Services [xenograft.net]
- 2. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. KARPAS 299 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. ijbs.com [ijbs.com]
- 7. reactionbiology.com [reactionbiology.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vitro Target Validation of KRCA-0008
Introduction
This compound is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated CDC42 Kinase 1 (Ack1).[1][2] Aberrant ALK activity, resulting from genetic rearrangements, mutations, or amplification, is a known driver in various cancers, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer.[3][4] This makes ALK a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro studies conducted to validate the molecular target and elucidate the mechanism of action of this compound, establishing its potential as a targeted anti-cancer agent.
Target Profile and Kinase Selectivity
This compound demonstrates high affinity and potent inhibitory activity against its primary targets, ALK and Ack1. Its selectivity was assessed against a panel of kinases, revealing a favorable profile with significantly lower activity against other receptors like the insulin receptor. This selectivity is crucial for minimizing off-target effects and potential toxicities.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) |
| Ack1 | 4[1][2] |
| ALK (wild-type) | 12[1][2] |
| ALK C1156Y | 4[1] |
| ALK F1174L | 17[1] |
| ALK R1275Q | 17[1] |
| ALK L1196M | 75[1] |
| Insulin Receptor | 210[1] |
Cellular Activity and Anti-Proliferative Effects
The anti-proliferative activity of this compound was evaluated in various cancer cell lines, particularly those harboring ALK fusions (NPM-ALK) or mutations. The compound potently inhibited the growth of ALK-positive cell lines, with significantly less impact on ALK-negative cells, underscoring its on-target cellular efficacy.
Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | ALK Status | GI50 / IC50 (nM) |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK Positive | 3[1] |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK Positive | 12[1] |
| H3122 | Non-Small Cell Lung Cancer | ALK Fusion Positive | 0.08[1] / 80 |
| H1993 | Non-Small Cell Lung Cancer | - | 3.6[1] |
| U937 | Histiocytic Lymphoma | ALK Negative | 3,500 (3.5 µM)[1] |
Mechanism of Action: Inhibition of ALK Signaling
This compound exerts its anti-cancer effects by directly inhibiting the autophosphorylation of ALK.[3] This action blocks the initiation of downstream signaling cascades critical for cancer cell proliferation, survival, and growth. In NPM-ALK-positive ALCL cells, this compound completely suppressed the phosphorylation of ALK at a concentration of 100 nM.[1] This led to the effective blockade of key downstream pathways, including STAT3, Akt, and ERK1/2.[3][4]
Cellular Consequences of Target Inhibition
The blockade of ALK-mediated signaling by this compound translates into distinct and measurable anti-cancer effects at the cellular level.
-
Induction of Apoptosis: Treatment with this compound leads to a dose-dependent increase in caspase-3/7 activities, a key indicator of programmed cell death (apoptosis).[1]
-
Cell Cycle Arrest: The compound effectively halts cell cycle progression, inducing a G0/G1 phase arrest in NPM-ALK-expressing ALCL cells.[1][3]
These cellular outcomes are the direct consequence of inhibiting the survival and proliferation signals that are constitutively active in ALK-driven cancers.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are standard protocols for the key in vitro assays used to characterize this compound.
5.1 Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the IC50 value of this compound against purified kinases.
-
Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used.
-
Recombinant kinase enzyme, a biotinylated substrate peptide, and ATP are combined in a kinase reaction buffer.
-
This compound is added in a series of dilutions (e.g., 10-point, 3-fold dilutions).
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin) are added.
-
After a further incubation period, the TR-FRET signal is read on a compatible plate reader.
-
Data are normalized to controls (0% and 100% inhibition), and IC50 values are calculated using a non-linear regression model.
-
5.2 Cell Proliferation Assay
-
Objective: To measure the effect of this compound on the proliferation and viability of cancer cell lines.
-
Method: An ATP-based luminescence assay (e.g., CellTiter-Glo®) is standard.
-
Cells are seeded in 96-well microplates at a predetermined density and allowed to adhere overnight.
-
This compound is added in a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
The assay reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (and thus the number of viable cells).
-
Luminescence is measured using a plate luminometer.
-
GI50/IC50 values are calculated by plotting the percentage of growth inhibition against the log of the compound concentration.
-
5.3 Immunoblotting (Western Blot)
-
Objective: To assess the phosphorylation status of ALK and its downstream signaling proteins.
-
Method:
-
Cells (e.g., Karpas-299, SU-DHL-1) are treated with various concentrations of this compound or a vehicle control for a defined period (e.g., 4 hours).[5]
-
Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of ALK, STAT3, Akt, and ERK. An antibody for a loading control (e.g., β-Actin) is also used.[5]
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
5.4 Apoptosis Assay
-
Objective: To quantify the induction of apoptosis via caspase activity.
-
Method: A luminogenic caspase-3/7 assay (e.g., Caspase-Glo® 3/7) is employed.
-
Cells are seeded in 96-well plates and treated with this compound for a specified duration (e.g., 72 hours).
-
The assay reagent, containing a luminogenic caspase-3/7 substrate, is added to each well.
-
The plate is incubated at room temperature to allow for cell lysis and the caspase cleavage of the substrate, which generates a luminescent signal.
-
Luminescence, which is proportional to the amount of caspase activity, is measured.
-
5.5 Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Method: Propidium Iodide (PI) staining followed by flow cytometry.
-
Cells are treated with this compound for a set time (e.g., 48 hours).
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and then resuspended in a staining solution containing PI and RNase A.
-
Samples are analyzed on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
-
Conclusion
The in vitro data provide a robust validation of this compound as a potent and selective inhibitor of ALK and Ack1. The compound effectively suppresses ALK phosphorylation, blocks critical downstream signaling pathways, and consequently inhibits proliferation, induces apoptosis, and causes cell cycle arrest in ALK-dependent cancer cell lines. These findings establish a clear mechanism of action and a strong rationale for the continued development of this compound as a targeted therapy for patients with ALK-driven malignancies.
References
KRCA-0008: A Potent Dual Inhibitor of ALK and Ack1 for Oncological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KRCA-0008 is a novel, potent, and selective small molecule inhibitor targeting two key protein kinases implicated in cancer progression: Anaplastic Lymphoma Kinase (ALK) and Activated CDC42 Kinase 1 (Ack1). Dysregulation of ALK through genetic alterations is a known driver in various malignancies, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). Ack1, a non-receptor tyrosine kinase, is involved in multiple signaling pathways that promote cell survival and proliferation. By dually inhibiting these kinases, this compound presents a promising therapeutic strategy to overcome resistance mechanisms and enhance anti-tumor efficacy. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visual representations of its signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pockets of ALK and Ack1, thereby inhibiting their kinase activity. This blockade disrupts downstream signaling cascades crucial for cancer cell growth, survival, and proliferation. Specifically, inhibition of ALK by this compound has been shown to suppress the phosphorylation of key effector proteins, including STAT3, Akt, and ERK1/2.[1] The abrogation of these pathways ultimately leads to G0/G1 phase cell cycle arrest and the induction of apoptosis in ALK-driven cancer cells.[1]
Quantitative Data
The potency of this compound has been evaluated across various kinase targets and cancer cell lines. The following tables summarize the key quantitative data reported in the literature.
Table 1: Kinase Inhibitory Activity of this compound [2]
| Kinase Target | IC50 (nM) |
| ALK (wild-type) | 12 |
| Ack1 | 4 |
| ALK (L1196M mutant) | 75 |
| ALK (C1156Y mutant) | 4 |
| ALK (F1174L mutant) | 17 |
| ALK (R1275Q mutant) | 17 |
| Insulin Receptor | 210 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [2]
| Cell Line | Cancer Type | Target Mutation | GI50 (nM) |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 12 |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 3 |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | 0.08 |
| H1993 | Non-Small Cell Lung Cancer | MET amplification | 3600 |
| U937 | Histiocytic Lymphoma | ALK-negative | 3500 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Proliferation Assay
This protocol is a general guideline for assessing the anti-proliferative effects of this compound using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Lines: Karpas-299, SU-DHL-1, H3122, H1993, U937.
-
Reagents:
-
RPMI-1640 medium (or appropriate medium for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the 50% growth inhibition (GI50) values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis
This protocol describes the detection of protein phosphorylation and expression levels following this compound treatment.
-
Cell Lines: Karpas-299, SU-DHL-1.
-
Reagents:
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3, anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 4 hours.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Apoptosis Assay
This protocol details the quantification of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Line: SU-DHL-1.
-
Reagents:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
-
Procedure:
-
Treat cells with various concentrations of this compound (e.g., 0-1000 nM) for 72 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Cell Cycle Analysis
This protocol outlines the analysis of cell cycle distribution using PI staining and flow cytometry.
-
Cell Lines: Karpas-299, SU-DHL-1.
-
Reagents:
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Treat cells with various concentrations of this compound (e.g., 0-100 nM) for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA histograms.
-
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Line: Karpas-299.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Reagents:
-
Karpas-299 cells
-
Matrigel
-
This compound formulated for oral administration
-
-
Procedure:
-
Subcutaneously inject a suspension of Karpas-299 cells (e.g., 5-10 x 10^6 cells) mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., 25 or 50 mg/kg, twice daily) for a specified period (e.g., two weeks).[1] The control group receives the vehicle.
-
Measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits ALK and Ack1, blocking downstream signaling.
Caption: Workflow for preclinical evaluation of this compound.
References
The Potent ALK Inhibitor KRCA-0008: An In-Depth Technical Guide to its Effects on STAT3, Akt, and ERK1/2 Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRCA-0008 is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated CDC42 Kinase 1 (Ack1).[1][2][3] In preclinical studies, this compound has demonstrated significant anti-cancer activity, particularly in cancers driven by aberrant ALK activation, such as anaplastic large-cell lymphoma (ALCL).[4][5] A key mechanism of its anti-tumor effect is the suppression of downstream signaling pathways critical for cancer cell proliferation and survival, namely the STAT3, Akt, and ERK1/2 pathways.[4][5] This technical guide provides a comprehensive overview of the effects of this compound on these signaling cascades, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Introduction to this compound and its Primary Targets
This compound is a small molecule inhibitor with high affinity for ALK and Ack1, exhibiting IC50 values of 12 nM and 4 nM, respectively.[1][2] Constitutively activated ALK, often due to chromosomal translocations, gene amplification, or point mutations, is a known oncogenic driver in various cancers.[4][5] By inhibiting ALK, this compound effectively blocks the aberrant signaling that promotes cancer cell growth and survival.
Quantitative Analysis of this compound's Inhibitory Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on cancer cell lines and key signaling proteins.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| ALK (wild-type) | Kinase Assay | IC50 | 12 nM | [1] |
| Ack1 | Kinase Assay | IC50 | 4 nM | [1] |
| ALK L1196M | Kinase Assay | IC50 | 75 nM | [1] |
| ALK C1156Y | Kinase Assay | IC50 | 4 nM | [1] |
| ALK F1174L | Kinase Assay | IC50 | 17 nM | [1] |
| ALK R1275Q | Kinase Assay | IC50 | 17 nM | [1] |
| Insulin Receptor | Kinase Assay | IC50 | 210 nM | [1] |
| Karpas-299 (NPM-ALK positive) | Cell Proliferation | GI50 | 12 nM | [1] |
| SU-DHL-1 (NPM-ALK positive) | Cell Proliferation | GI50 | 3 nM | [1] |
| U937 (NPM-ALK negative) | Cell Proliferation | GI50 | 3.5 µM | [1] |
| H3122 (ALK-positive NSCLC) | Cell Proliferation | IC50 | 0.08 nM | [1] |
| H1993 (ALK-positive NSCLC) | Cell Proliferation | IC50 | 3.6 nM | [1] |
Table 2: Semi-Quantitative Analysis of Downstream Signaling Inhibition by this compound
Based on visual analysis of Western blot data from Hwang et al. (2020), the following estimations of dose-dependent inhibition of phosphorylation are provided. It is noted that this compound completely suppressed the phosphorylation of ALK and its downstream effectors at a concentration of 100 nM.[1]
| Target Protein | Cell Line | 10 nM this compound | 100 nM this compound | 1000 nM this compound | Reference |
| p-ALK | Karpas-299 | Partial Inhibition | Complete Inhibition | Complete Inhibition | [6] |
| p-STAT3 | Karpas-299 | Partial Inhibition | Complete Inhibition | Complete Inhibition | [6] |
| p-Akt | Karpas-299 | Partial Inhibition | Complete Inhibition | Complete Inhibition | [6] |
| p-ERK1/2 | Karpas-299 | Partial Inhibition | Complete Inhibition | Complete Inhibition | [6] |
| p-ALK | SU-DHL-1 | Partial Inhibition | Complete Inhibition | Complete Inhibition | [6] |
| p-STAT3 | SU-DHL-1 | Partial Inhibition | Complete Inhibition | Complete Inhibition | [6] |
| p-Akt | SU-DHL-1 | Partial Inhibition | Complete Inhibition | Complete Inhibition | [6] |
| p-ERK1/2 | SU-DHL-1 | Partial Inhibition | Complete Inhibition | Complete Inhibition | [6] |
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action involves the inhibition of the ALK receptor tyrosine kinase. This leads to the downregulation of multiple downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Ablation of oncogenic ALK is a viable therapeutic approach for anaplastic large-cell lymphomas. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALK-positive anaplastic large cell lymphoma (Concept Id: C1332079) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
KRCA-0008: An In-Depth Technical Guide on Off-Target Effects on Ack1
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRCA-0008 is a potent small molecule inhibitor primarily developed as a selective inhibitor of Anaplastic Lymphoma Kinase (ALK). However, comprehensive profiling has revealed significant off-target activity, most notably against Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2. This technical guide provides a detailed overview of the off-target effects of this compound on Ack1, presenting available quantitative data, experimental methodologies, and a visualization of the associated signaling pathways. Understanding these off-target interactions is critical for the rational design of selective inhibitors, the interpretation of preclinical and clinical data, and the anticipation of potential polypharmacological effects.
Quantitative Inhibition Profile of this compound
This compound exhibits potent inhibitory activity against both its intended target, ALK, and the off-target kinase, Ack1. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range for both kinases, indicating a dual-inhibitory profile. Notably, this compound is approximately three-fold more potent against Ack1 than ALK. Additionally, off-target activity has been observed against the Insulin Receptor (IR).
| Target Kinase | IC50 (nM) |
| Ack1 | 4[1][2][3] |
| ALK | 12[1][2][3] |
| Insulin Receptor | 210[1] |
Signaling Pathways
This compound's primary therapeutic rationale is the inhibition of the ALK signaling pathway, which is constitutively activated in certain cancers. However, its potent inhibition of Ack1 indicates that it will also modulate signaling cascades downstream of Ack1.
ALK Signaling Pathway
Activated ALK initiates a signaling cascade that promotes cell proliferation, survival, and differentiation. This compound effectively blocks this pathway by inhibiting ALK autophosphorylation, leading to the suppression of downstream effectors such as STAT3, Akt, and ERK1/2.
Ack1 Signaling Pathway and Potential Off-Target Effects
Ack1 is a non-receptor tyrosine kinase that integrates signals from various receptor tyrosine kinases (RTKs) to regulate cell growth, survival, and migration. The potent inhibition of Ack1 by this compound suggests that cellular processes regulated by Ack1 will be significantly impacted. The full extent of the downstream consequences of Ack1 inhibition by this compound requires further investigation, but it is anticipated to affect pathways parallel to those modulated by ALK, such as the PI3K/Akt pathway.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. The following sections outline the general methodologies for key experiments.
In Vitro Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of this compound against ALK, Ack1, and other kinases is typically determined using an in vitro kinase assay. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.
General Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl₂, a kinase-specific substrate (peptide or protein), and the kinase enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO) to the reaction mixture. A DMSO-only control is included.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination and Substrate Capture: Stop the reaction and separate the phosphorylated substrate from the unincorporated [γ-³²P]ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper or filters, followed by washing.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of Cellular Signaling Pathways
To assess the effect of this compound on intracellular signaling pathways, Western blotting is employed to detect changes in the phosphorylation status of key signaling proteins.
General Protocol:
-
Cell Culture and Treatment: Culture relevant cancer cell lines (e.g., ALK-positive anaplastic large-cell lymphoma cells) and treat with various concentrations of this compound for a specified time. Include a vehicle-treated control.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing detergents and protease/phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-ALK, total ALK, phospho-STAT3, total STAT3, etc.).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate (e.g., enhanced chemiluminescence reagent) and detect the resulting signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound is a potent dual inhibitor of ALK and Ack1. While its on-target ALK inhibition is the primary basis for its development as an anti-cancer agent, its significant off-target activity against Ack1 warrants careful consideration. The data presented in this guide highlight the need for a comprehensive understanding of the polypharmacology of kinase inhibitors. Further research, including broad-panel kinome screening and detailed structural studies of the this compound/Ack1 interaction, is necessary to fully elucidate the therapeutic potential and possible liabilities associated with the dual inhibition profile of this compound. The experimental frameworks provided herein offer a foundation for researchers to further investigate the complex pharmacology of this compound and other multi-targeted kinase inhibitors.
References
The Oral Bioavailability of KRCA-0008: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the oral bioavailability of KRCA-0008, a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Ack1 tyrosine kinase. This document summarizes key preclinical data, outlines relevant experimental methodologies, and visualizes associated biological pathways and workflows to support further research and development efforts.
Quantitative Pharmacokinetic Data
This compound has demonstrated promising oral bioavailability in preclinical animal models. The available data from published studies are summarized below. It is important to note that while percentage bioavailability is reported, detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC from these specific studies are not publicly available at this time.
| Parameter | Species | Value | Citation |
| Oral Bioavailability | Mouse | 95% | [1] |
| Rat | 66% | [1] | |
| Cmax | Mouse / Rat | Not Publicly Available | |
| Tmax | Mouse / Rat | Not Publicly Available | |
| AUC | Mouse / Rat | Not Publicly Available | |
| Half-life (t½) | Mouse / Rat | Not Publicly Available |
Experimental Protocols
The following section details a representative experimental protocol for assessing the in vivo efficacy and oral administration of this compound in a tumor xenograft model, based on published literature.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: Karpas-299 (human Anaplastic Large Cell Lymphoma, ALK-positive).
-
Tumor Implantation: 5 x 10^6 Karpas-299 cells in 100 µL of phosphate-buffered saline (PBS) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored twice weekly using caliper measurements. The formula (length × width²) / 2 is used to calculate tumor volume.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into vehicle control and treatment groups.
-
Drug Formulation and Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water). The compound is administered orally (p.o.) via gavage at a dose of 50 mg/kg, twice daily (BID), for a duration of two weeks.[2][3][4]
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for p-ALK).
-
Pharmacokinetic Sampling (Representative): For pharmacokinetic analysis, blood samples would be collected at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) via tail vein or cardiac puncture. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analytical Method (Representative): Plasma concentrations of this compound would be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits the NPM-ALK fusion protein, blocking downstream signaling pathways.
Caption: A representative workflow for evaluating the in vivo efficacy and pharmacokinetics of this compound.
Mechanism of Action
This compound is a potent inhibitor of the anaplastic lymphoma kinase (ALK).[3] In various cancers, including anaplastic large-cell lymphoma (ALCL), chromosomal translocations can lead to the formation of fusion proteins, such as nucleophosmin (NPM)-ALK.[2] This fusion results in the constitutive activation of ALK's kinase domain, driving uncontrolled cell proliferation and survival.
This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of ALK, thereby inhibiting its autophosphorylation.[5] This action blocks the downstream signaling cascades that are critical for tumor cell growth and survival, including the STAT3, Akt, and ERK1/2 pathways.[2][4] The inhibition of these pathways ultimately leads to G0/G1 cell cycle arrest and the induction of apoptosis in ALK-positive cancer cells.[2]
Conclusion
This compound demonstrates excellent oral bioavailability in preclinical models, a critical attribute for a successful oral anti-cancer therapeutic. The compound effectively inhibits the ALK signaling pathway, leading to significant anti-tumor activity in vivo. While the publicly available data provides a strong foundation for its potential, further detailed pharmacokinetic studies will be essential to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile and to guide its clinical development. The methodologies and pathways described herein provide a framework for these future investigations.
References
- 1. Choice of characteristics and their bioequivalence ranges for the comparison of absorption rates of immediate-release drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
KRCA-0008: A Technical Overview of its Pharmacokinetic Profile and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRCA-0008 is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42-associated kinase 1 (Ack1).[1] Preclinical data indicates that this compound possesses favorable drug-like properties, including promising oral bioavailability. This document provides a comprehensive overview of the currently available public data on the pharmacokinetic properties and mechanism of action of this compound, intended for a technical audience in the field of drug development and oncology research.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[2] Genetic alterations such as chromosomal translocations, point mutations, and gene amplification can lead to the constitutive activation of ALK, implicating it as an oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC).[2][3] this compound has emerged as a selective inhibitor of both ALK and Ack1, demonstrating potential as a therapeutic agent in cancers harboring these activated kinases.[1]
Pharmacokinetic Properties
Detailed quantitative pharmacokinetic parameters for this compound are not extensively available in the public domain. However, key preclinical data from studies in mice and rats have been reported, highlighting its potential for oral administration.
In Vivo Pharmacokinetic Data
The following table summarizes the available oral bioavailability data for this compound in preclinical models. Specific details regarding the experimental conditions, such as the vehicle used and the exact dosing regimen, were not available in the reviewed literature.
| Species | Route of Administration | Dose (mg/kg) | Oral Bioavailability (%) | Reference |
| Mice | Oral | Not Specified | 66 - 94.5 | [4] |
| Rat | Oral | Not Specified | 66 - 94.5 | [4] |
Note: Detailed parameters such as Cmax, Tmax, AUC, and half-life are not currently available in the public literature.
Experimental Protocols
While specific, detailed experimental protocols for the pharmacokinetic studies of this compound are not publicly accessible, a general methodology for such preclinical in vivo studies is outlined below. This protocol is based on standard practices in the field and is intended to provide a representative example of how such an experiment would be conducted.
General In Vivo Pharmacokinetic Study Protocol (Rodent Model)
Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice or rats.
Materials:
-
This compound
-
Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Male/Female Sprague-Dawley rats or CD-1 mice (age and weight specified)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Animals are acclimated to the laboratory conditions for a minimum of one week prior to the study.
-
Dosing Formulation: this compound is formulated in the selected vehicle to the desired concentration for oral administration.
-
Administration: A single dose of the this compound formulation is administered to the animals via oral gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental analysis.
Mechanism of Action & Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the kinase activity of ALK. This inhibition disrupts the downstream signaling pathways that are constitutively activated in ALK-driven cancers. The key signaling cascades affected by this compound include the STAT3, Akt, and ERK1/2 pathways.[2]
ALK Signaling Pathway Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound in inhibiting the ALK signaling pathway.
Conclusion
This compound is a promising ALK/Ack1 inhibitor with demonstrated preclinical activity and favorable oral bioavailability in animal models. While detailed pharmacokinetic data remains limited in the public domain, the available information suggests its potential as an orally administered therapeutic agent. Further research and publication of detailed pharmacokinetic and pharmacodynamic studies will be crucial for the continued development of this compound as a potential treatment for ALK-driven malignancies.
References
- 1. Novel bis-ortho-alkoxy-para-piperazinesubstituted-2,4-dianilinopyrimidines (this compound) as potent and selective ALK inhibitors for anticancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. [PDF] Pharmacokinetic-Based Drug–Drug Interactions with Anaplastic Lymphoma Kinase Inhibitors: A Review | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for KRCA-0008 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of KRCA-0008, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, in various cancer cell lines. The following sections detail the necessary materials, step-by-step procedures for cell culture and compound treatment, and methods for assessing cellular responses, including effects on cell viability, apoptosis, and cell cycle progression.
Overview of this compound
This compound is an experimental compound that has demonstrated significant anti-cancer activity in cell lines expressing activated ALK, particularly due to chromosomal translocations such as in Anaplastic Large-Cell Lymphoma (ALCL).[1] It functions by inhibiting the phosphorylation of ALK and its downstream signaling effectors, including STAT3, Akt, and ERK1/2.[1] This inhibition leads to the suppression of proliferation, induction of G0/G1 cell cycle arrest, and apoptosis in sensitive cancer cell lines.[1]
Cell Line Culture Protocols
The following protocols are for cell lines identified as responsive to this compound treatment.
Suspension Cell Lines: SU-DHL-1 and Karpas-299 (Anaplastic Large-Cell Lymphoma)
| Parameter | SU-DHL-1 | Karpas-299 |
| Growth Medium | RPMI-1640 + 10% Fetal Bovine Serum (FBS) | RPMI-1640 + 2mM L-Glutamine + 20% FBS |
| Seeding Density | 0.8 x 10⁵ to 2.0 x 10⁵ cells/mL | 0.5 x 10⁶ cells/mL |
| Subculture Density | 1.0 x 10⁶ to 1.5 x 10⁶ cells/mL | Maintain between 0.5 - 2.0 x 10⁶ cells/mL |
| Subculture Ratio | 1:4 to 1:12 | 1:3 every 2-3 days |
| Medium Renewal | Every 2 to 3 days | Every 2-3 days |
| Growth Properties | Suspension | Suspension |
Protocol for Subculturing SU-DHL-1 and Karpas-299 Cells:
-
Aseptically remove a sample of the cell suspension and perform a cell count using a hemocytometer or automated cell counter.
-
Calculate the volume of cell suspension needed to seed new flasks at the recommended density.
-
Transfer the calculated volume of cells to a new flask containing fresh, pre-warmed growth medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
Adherent Cell Lines: NCI-H3122 and NCI-H1993 (Non-Small Cell Lung Cancer)
| Parameter | NCI-H3122 | NCI-H1993 |
| Growth Medium | RPMI-1640 + 10% FBS | RPMI-1640 + 10% FBS |
| Passage Ratio | 1:3 | Information not available |
| Trypsinization | 3 minutes | Information not available |
| Growth Properties | Adherent | Adherent |
Protocol for Subculturing NCI-H3122 and NCI-H1993 Cells:
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer with sterile, pre-warmed phosphate-buffered saline (PBS).
-
Aspirate the PBS and add pre-warmed Trypsin-EDTA solution to cover the cell layer.
-
Incubate at 37°C for 3 minutes or until cells detach.
-
Neutralize the trypsin by adding complete growth medium.
-
Collect the cell suspension and centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed growth medium.
-
Dispense the cell suspension into new culture flasks at the desired seeding density.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
Suspension Cell Line: U937 (Histiocytic Lymphoma)
| Parameter | U937 |
| Growth Medium | RPMI-1640 + 10% FBS |
| Seeding Density | 1 x 10⁵ cells/mL |
| Subculture Density | Maintain between 1 x 10⁵ and 2 x 10⁶ cells/mL |
| Medium Renewal | Every 3 to 4 days |
| Growth Properties | Suspension |
Protocol for Subculturing U937 Cells:
-
Aseptically remove a sample of the cell suspension and perform a cell count.
-
Dilute the cell suspension with fresh, pre-warmed growth medium to the recommended seeding density in new flasks.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
This compound Treatment Protocols
Preparation of this compound Stock Solution
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
General Treatment Protocol
-
Seed the cells in appropriate culture vessels (e.g., flasks, plates) and allow them to adhere (for adherent cells) or reach a stable growth phase (for suspension cells).
-
Prepare the desired final concentrations of this compound by diluting the stock solution in fresh culture medium. It is crucial to also prepare a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
For adherent cells, aspirate the old medium and add the medium containing this compound or the vehicle control. For suspension cells, add the concentrated this compound solution directly to the culture flask to achieve the final concentration.
-
Incubate the cells for the desired period (e.g., 4, 24, 48, or 72 hours) at 37°C and 5% CO₂.
Key Experimental Protocols
Western Blot Analysis of ALK Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on ALK signaling.
Methodology:
-
Seed Karpas-299 or SU-DHL-1 cells and treat with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 4 hours.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-ALK, total ALK, phospho-STAT3, total STAT3, phospho-Akt, total Akt, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Expected Outcome: A dose-dependent decrease in the phosphorylation of ALK and its downstream targets (STAT3, Akt, ERK1/2) should be observed with increasing concentrations of this compound.
Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound.
Methodology:
-
Seed SU-DHL-1 cells and treat with a range of this compound concentrations (e.g., 0-1 µM) for 72 hours.
-
Harvest the cells, including any floating cells from adherent cultures.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
Data Analysis:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Methodology:
-
Seed Karpas-299 or SU-DHL-1 cells and treat with various concentrations of this compound (e.g., 0-100 nM) for 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms. An increase in the G0/G1 population and a decrease in the S and G2/M populations would indicate a G0/G1 cell cycle arrest.
Data Presentation
Table 1: Summary of this compound Effects on Cancer Cell Lines
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect |
| SU-DHL-1 | Apoptosis | 0 - 1 µM | 72 hours | Dose-dependent increase in caspase-3/7 activity and apoptosis |
| Karpas-299, SU-DHL-1 | Cell Cycle | 0 - 100 nM | 48 hours | Induction of G0/G1 cell cycle arrest |
| Karpas-299, SU-DHL-1 | Western Blot | 0 - 1000 nM | 4 hours | Inhibition of ALK, STAT3, Akt, and ERK1/2 phosphorylation |
| H3122, H1993 | Cell Proliferation | Up to 200 nM | 6 hours | Inhibition of cell proliferation with IC50s of 0.08 nM and 3.6 nM, respectively |
| Karpas-299, SU-DHL-1, U937 | Cell Proliferation | Up to 200 nM | 72 hours | Inhibition of proliferation with GI50s of 12 nM, 3 nM, and 3.5 µM, respectively |
Visualizations
Caption: this compound inhibits ALK signaling pathway.
Caption: General experimental workflow for this compound.
References
Application Notes and Protocols: KRCA-0008 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRCA-0008 is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42-associated kinase 1 (Ack1).[1][2][3] Due to its role in various cancers, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer, constitutively activated ALK is a key therapeutic target.[4][5] this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cell lines expressing activated ALK.[4][5] These application notes provide detailed protocols and concentration guidelines for the use of this compound in various in vitro assays to facilitate further research and drug development efforts.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the autophosphorylation of ALK and subsequently blocking its downstream signaling pathways.[4] This disruption of key cellular signaling cascades, including the STAT3, Akt, and ERK1/2 pathways, leads to the induction of G0/G1 cell cycle arrest and apoptosis in ALK-positive cancer cells.[4][5]
Data Presentation: Efficacy of this compound in In Vitro Assays
The following tables summarize the effective concentrations of this compound in various in vitro assays based on available data.
Table 1: Biochemical and Cellular Inhibition Data for this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | ALK (wt) | IC50 | 12 nM | [1] |
| Biochemical Assay | Ack1 | IC50 | 4 nM | |
| Biochemical Assay | ALK L1196M | IC50 | 75 nM | |
| Biochemical Assay | ALK C1156Y | IC50 | 4 nM | |
| Biochemical Assay | ALK F1174L | IC50 | 17 nM | |
| Biochemical Assay | ALK R1275Q | IC50 | 17 nM | |
| Biochemical Assay | Insulin Receptor | IC50 | 210 nM | |
| Cell Proliferation | H3122 | IC50 | 0.08 nM | |
| Cell Proliferation | H1993 | IC50 | 3.6 nM | [1] |
| Cell Proliferation | Karpas-299 (NPM-ALK+) | GI50 | 12 nM | [1] |
| Cell Proliferation | SU-DHL-1 (NPM-ALK+) | GI50 | 3 nM | |
| Cell Proliferation | U937 (NPM-ALK-) | GI50 | 3.5 µM | [2] |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Assay Type | Cell Line(s) | Concentration Range | Incubation Time | Expected Outcome | Reference |
| Signaling Pathway Inhibition (Western Blot) | Karpas-299, SU-DHL-1 | 10 - 1000 nM | 4 hours | Suppression of ALK, STAT3, Akt, and ERK1/2 phosphorylation. Complete suppression observed at 100 nM. | [1][6] |
| Apoptosis Analysis | SU-DHL-1 | 0 - 1 µM | 72 hours | Dose-dependent increase in caspase-3/7 activity. | |
| Cell Cycle Analysis | Karpas-299, SU-DHL-1 | 0 - 100 nM | 48 hours | Induction of G0/G1 cell cycle arrest. | [2] |
Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
This protocol is a general guideline for determining the GI50 or IC50 of this compound in adherent or suspension cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight (for adherent cells). For suspension cells, seed directly before adding the compound.
-
Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is 1 µM with 3-fold dilutions.
-
Remove the existing medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 using a non-linear regression curve fit.
Western Blot Analysis for Signaling Pathway Inhibition
This protocol describes how to assess the effect of this compound on the phosphorylation of ALK and its downstream targets.
Materials:
-
This compound stock solution
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-ALK, ALK, p-STAT3, STAT3, p-Akt, Akt, p-ERK1/2, ERK1/2, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10, 100, 1000 nM) for 4 hours. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This protocol provides a method to quantify apoptosis by measuring caspase-3 and -7 activities.
Materials:
-
This compound stock solution
-
White-walled 96-well plates
-
Caspase-Glo 3/7 Assay kit
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well.
-
Treat the cells with a dose range of this compound (e.g., 0.1, 0.5, 1 µM) for 72 hours.
-
Equilibrate the plate and the Caspase-Glo 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Normalize the results to the vehicle control to determine the fold-increase in caspase activity.
Cell Cycle Analysis by Flow Cytometry
This protocol details the steps to analyze the effect of this compound on the cell cycle distribution.
Materials:
-
This compound stock solution
-
6-well plates
-
PBS
-
70% ice-cold ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 10, 50, 100 nM) for 48 hours.
-
Harvest the cells, including any floating cells, and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Mandatory Visualizations
Caption: this compound inhibits ALK, blocking downstream signaling and promoting apoptosis.
Caption: General workflow for in vitro assays using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Cell Viability in Response to KRCA-0008
Audience: Researchers, scientists, and drug development professionals.
Introduction
KRCA-0008 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42-associated kinase 1 (Ack1), with IC50 values of 12 nM and 4 nM, respectively.[1] It has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those harboring ALK mutations or fusions.[1][2][3] this compound exerts its anti-cancer effects by inducing G0/G1 cell cycle arrest and apoptosis through the inhibition of downstream signaling pathways, including STAT3, Akt, and ERK1/2.[2][3][4]
These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CCK-8 (Cell Counting Kit-8) assay. These assays are fundamental in determining the dose-dependent efficacy of this compound and establishing key parameters such as IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition).
Principle of the Assays
Both MTT and CCK-8 assays are based on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
MTT Assay: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan.[5][6][7] A solubilization step is required to dissolve the formazan crystals before measuring the absorbance.[5][6]
-
CCK-8 Assay: This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to a water-soluble orange formazan dye.[8][9][10] This eliminates the need for a solubilization step, making the assay simpler and more convenient than the MTT assay.[11]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound across various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value |
| Karpas-299 | Anaplastic Large-Cell Lymphoma (ALK+) | GI50 | 12 nM |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma (ALK+) | GI50 | 3 nM |
| U937 | Histiocytic Lymphoma (ALK-) | GI50 | 3.5 µM |
| H3122 | Non-Small Cell Lung Cancer (ALK+) | IC50 | 0.08 nM |
| H1993 | Non-Small Cell Lung Cancer (ALK+) | IC50 | 3.6 nM |
Data sourced from MedchemExpress.[1][12]
Experimental Protocols
General Guidelines
-
Cell Culture: Culture cells in appropriate media and conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.[11]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[12] Further dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use.
-
Controls: Include the following controls in each experiment:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium without cells to measure background absorbance.[11]
-
-
Replicates: Perform each experimental condition in triplicate or quadruplicate to ensure statistical significance.
Protocol 1: MTT Assay
This protocol is a standard procedure for assessing cell viability.[5][6][13]
Materials:
-
This compound
-
Target cancer cell lines
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm).[6][11]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50/GI50 value.
Protocol 2: CCK-8 Assay
This protocol offers a more straightforward and sensitive method for assessing cell viability.[8][9][17]
Materials:
-
This compound
-
Target cancer cell lines
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader capable of measuring absorbance at 450 nm.[8][9]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Follow the same procedure as described in the MTT assay (Step 2).
-
-
CCK-8 Addition and Incubation:
-
Absorbance Measurement:
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability using the same formula as in the MTT assay.
-
Plot the dose-response curve and determine the IC50/GI50 value.
Visualizations
This compound Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 9. toolsbiotech.com [toolsbiotech.com]
- 10. apexbt.com [apexbt.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. biotium.com [biotium.com]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
- 17. dojindo.co.jp [dojindo.co.jp]
- 18. ptglab.com [ptglab.com]
Application Notes: Assessing p-ALK Inhibition with KRCA-0008 using Western Blot
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal translocations, becomes a potent oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC). This constitutive activation leads to the phosphorylation of ALK (p-ALK) and subsequent activation of downstream signaling pathways that promote cell proliferation and survival.
KRCA-0008 is a selective inhibitor of ALK. These application notes provide a detailed protocol for utilizing Western blot to detect p-ALK and to assess the efficacy of this compound in inhibiting ALK phosphorylation in cancer cell lines. This method is crucial for researchers in oncology and drug development to quantify the on-target effect of ALK inhibitors.
Principle
The protocol involves treating ALK-positive cancer cells with varying concentrations of the this compound inhibitor. Following treatment, cells are lysed, and the proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane and probed with a primary antibody specific to the phosphorylated form of ALK. A secondary antibody conjugated to an enzyme (like HRP) is used for detection via chemiluminescence. The reduction in the p-ALK signal in treated cells compared to untreated controls indicates the inhibitory activity of this compound. The membrane is subsequently probed for total ALK and a loading control (e.g., GAPDH) to ensure observed changes are due to decreased phosphorylation and not variations in protein loading.
Data Presentation
Table 1: Key Reagents and Conditions for p-ALK Western Blot
| Parameter | Recommendation | Notes |
| Positive Control Cell Lines | Karpas-299, SU-DHL-1 (NPM-ALK, ~80 kDa)[1]; H3122, H2228 (EML4-ALK, variable kDa)[2][3] | Express constitutively active ALK fusion proteins. |
| Negative Control Cell Lines | HeLa, CEM, U937 | Do not express ALK protein.[4] |
| This compound Treatment | 0-1000 nM for 4-24 hours | Optimal concentration and time should be determined empirically. |
| Primary Antibody: p-ALK | e.g., Phospho-ALK (Tyr1604) Ab, 1:1000 dilution | Choose an antibody specific to a key phosphorylation site.[5] |
| Primary Antibody: Total ALK | e.g., ALK (D5F3®) XP® Rabbit mAb, 1:1000 dilution | Used to normalize the p-ALK signal. |
| Loading Control Antibody | e.g., GAPDH, β-Actin, 1:1000 - 1:10,000 dilution | Ensures equal protein loading across lanes. |
| Secondary Antibody | Anti-rabbit IgG, HRP-linked, 1:2000 - 1:5000 dilution | Choose based on the host species of the primary antibodies. |
| Protein Loading Amount | 10-50 µg of total protein per lane | Optimize based on target protein abundance.[6] |
| Blocking Buffer | 5% Bovine Serum Albumin (BSA) in TBST | BSA is recommended over milk for phospho-protein detection.[7] |
| Expected Molecular Weight | Full-length ALK: ~220 kDa[8]; NPM-ALK fusion: ~80 kDa[5] | The size of other ALK fusions may vary. |
Signaling Pathway and Experimental Workflow
Caption: Overview of ALK signaling pathways. Activated p-ALK triggers multiple downstream cascades.[9][10][11][12]
Caption: Experimental workflow for assessing p-ALK inhibition by this compound via Western blot.
Experimental Protocols
1. Cell Culture and Treatment with this compound
-
Culture ALK-positive cells (e.g., Karpas-299) in appropriate media and conditions until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 4, 8, or 24 hours). Include a vehicle-only (DMSO) control.
2. Preparation of Cell Lysates
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitor cocktails.[6][13]
-
For adherent cells, use a cell scraper to collect the cells in the lysis buffer. For suspension cells, pellet them by centrifugation before adding lysis buffer.
-
Transfer the lysate to a pre-cooled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting
-
Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer to your protein samples to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.[6]
-
Load 10-50 µg of protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder.[8]
-
Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[8]
4. Immunodetection of p-ALK
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[7]
-
Incubate the membrane with the primary antibody against p-ALK (e.g., Phospho-ALK Tyr1604), diluted in 5% BSA/TBST, overnight at 4°C.[5]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare and apply an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
5. Re-probing for Total ALK and Loading Control
-
After imaging for p-ALK, the membrane can be stripped using a mild stripping buffer.
-
Re-block the membrane and probe with a primary antibody for total ALK.
-
Repeat the detection steps (secondary antibody, washes, ECL, and imaging).
-
For the loading control, strip the membrane again and probe with an antibody against a housekeeping protein like GAPDH or β-Actin.
-
Image the membrane.
6. Data Analysis
-
Use densitometry software to quantify the band intensity for p-ALK, total ALK, and the loading control for each lane.
-
Normalize the p-ALK signal to the total ALK signal to determine the relative phosphorylation level.
-
Further normalize this value against the loading control to correct for any loading inaccuracies.
-
Compare the normalized p-ALK levels in this compound-treated samples to the untreated control to determine the dose-dependent inhibition of ALK phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. ALK is a critical regulator of the MYC-signaling axis in ALK positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression of the ALK Tyrosine Kinase Gene in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-ALK (Tyr1604) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for KRCA-0008 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing and utilizing xenograft models of anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC) to evaluate the in vivo efficacy of KRCA-0008, a selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42-associated kinase 1 (Ack1).
Introduction
This compound is a potent inhibitor of ALK and Ack1, with IC50 values of 12 nM and 4 nM, respectively[1][2]. Constitutively activated ALK, resulting from genetic alterations, is a key driver in various cancers, including ALCL and a subset of NSCLC[3][4]. This makes ALK an attractive therapeutic target. Xenograft models using human cancer cell lines implanted into immunodeficient mice are crucial preclinical tools for evaluating the efficacy of targeted therapies like this compound[5]. This document outlines the protocols for two such models: the Karpas-299 (ALCL) and H3122 (NSCLC) xenografts.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data related to this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Target | IC50 / GI50 | Reference |
| H3122 | Non-Small Cell Lung Cancer | ALK | 0.08 nM (IC50) | [1][2] |
| H1993 | Non-Small Cell Lung Cancer | ALK | 3.6 nM (IC50) | [1][2] |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 12 nM (GI50) | [1][2] |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 3 nM (GI50) | [1][2] |
| U937 | NPM-ALK-negative Lymphoma | - | 3.5 µM (GI50) | [1][2] |
Table 2: In Vivo Efficacy of this compound in Karpas-299 Xenograft Model
| Parameter | Value | Reference |
| Animal Model | Immunodeficient Mice | [1][3] |
| Cell Line | Karpas-299 (NPM-ALK positive) | [1][3] |
| Treatment | This compound | [1][3] |
| Dosage | 25 and 50 mg/kg | [1][2] |
| Administration Route | Oral (p.o.) | [1][3] |
| Dosing Schedule | Twice a day for two weeks | [1][2] |
| Outcome | Suppression of tumor growth | [1][3] |
Experimental Protocols
Cell Line Culture
1.1. Karpas-299 Cell Culture
-
Cell Type: Lymphoblastoid, growing in suspension[6].
-
Culture Medium: RPMI 1640 supplemented with 2mM L-glutamine and 20% Fetal Bovine Serum (FBS). For slower growth, 5% or 10% FBS can be used[6][7].
-
Culture Conditions: Maintain cultures between 0.5 - 2 x 10^6 cells/ml at 37°C in a humidified incubator with 5% CO2[6].
-
Subculture Routine: Split saturated cultures 1:3 every 2-3 days. The doubling time is approximately 30 hours[6][7].
1.2. H3122 Cell Culture
-
Cell Type: Adherent, epithelial-like[8].
-
Culture Medium: RPMI 1640 supplemented with 10% FBS, 2.1 mM stable Glutamine, and 2.0 g/L NaHCO3[2][9].
-
Culture Conditions: Incubate at 37°C in a humidified incubator with 5% CO2.
-
Subculture Routine: Passage cells at 80-90% confluency. Use Accutase for cell detachment[10]. The passage ratio is 1:3[8].
Xenograft Model Establishment
2.1. Animal Model
-
Species: Immunodeficient mice (e.g., NOD/SCID, athymic BALB/c, or NSG mice) are recommended to prevent graft rejection[11].
-
Age: 6-12 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.
2.2. Karpas-299 Xenograft Protocol
-
Cell Preparation:
-
Culture Karpas-299 cells to exponential growth phase.
-
Harvest cells by centrifugation.
-
Determine cell viability using trypan blue exclusion (should be >95%).
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10^7 cells/ml[11].
-
-
Tumor Inoculation:
-
Anesthetize the mouse.
-
Subcutaneously inject 100 µl of the cell suspension (containing 1 million cells) into the right flank of each mouse[11].
-
-
Tumor Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers.
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when tumors reach a volume of approximately 100-200 mm³.
-
2.3. H3122 Xenograft Protocol
-
Cell Preparation:
-
Culture H3122 cells to 80-90% confluency.
-
Detach cells using Accutase and neutralize with complete medium.
-
Harvest cells by centrifugation and wash with sterile PBS.
-
Determine cell viability.
-
Resuspend cells in sterile PBS or a mixture with Matrigel to the desired concentration (typically 1-5 x 10^6 cells per injection).
-
-
Tumor Inoculation:
-
Follow the same procedure as for the Karpas-299 model (Section 2.2.2).
-
-
Tumor Monitoring:
-
Follow the same procedure as for the Karpas-299 model (Section 2.2.3).
-
In Vivo Efficacy Study with this compound
-
Drug Preparation:
-
Prepare this compound for oral administration. A formulation of 10% DMSO and 90% corn oil has been described[2].
-
-
Treatment Protocol:
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Analyze the data to determine the effect of this compound on tumor growth inhibition.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified ALK signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for the this compound xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]
- 3. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. KARPAS 299 Xenograft Model | Xenograft Services [xenograft.net]
- 6. KARPAS-299. Culture Collections [culturecollections.org.uk]
- 7. Authenticated KARPAS 299 Cell Line Sigma Aldrich [sigmaaldrich.com]
- 8. editxor.com [editxor.com]
- 9. ebiohippo.com [ebiohippo.com]
- 10. cytion.com [cytion.com]
- 11. KARPAS 299 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for KR.CA-0008
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRCA-0008 is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42 kinase 1 (ACK1).[1][2][3] It has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those harboring ALK mutations or fusions.[4][5] Furthermore, this compound has shown promising anti-tumor activity in in vivo models.[1][4][5] This document provides detailed protocols for the dissolution and application of this compound in common experimental settings.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C30H37ClN8O4 | [1] |
| Molecular Weight | 609.12 g/mol | [1] |
| Appearance | Powder | [2] |
Solubility
This compound exhibits good solubility in dimethyl sulfoxide (DMSO) and is also described as having good water-solubility.[1] For experimental purposes, DMSO is the recommended solvent for preparing stock solutions.
| Solvent | Solubility | Notes |
| DMSO | ≥ 230 mg/mL (377.59 mM) | Ultrasonic treatment may be required to achieve complete dissolution.[2] |
Experimental Protocols
Preparation of this compound Stock Solution (for in vitro use)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic water bath
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or higher). A concentration of 230 mg/mL (377.59 mM) in DMSO is achievable with ultrasonic assistance.[2]
-
If necessary, sonicate the solution in an ultrasonic water bath until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with serum and antibiotics as required for the specific cell line.
Protocol:
-
Thaw a vial of the this compound stock solution at room temperature.
-
Serially dilute the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Add the working solutions to your cell cultures and incubate for the desired duration.
Preparation of this compound for in vivo Administration
Several formulations can be used for the oral administration of this compound in animal models. The choice of vehicle may depend on the specific experimental requirements.
Formulation 1: 10% DMSO in Corn Oil [2]
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 57.5 mg/mL).[1]
-
For a 1 mL final volume, add 100 µL of the this compound DMSO stock to 900 µL of corn oil.
-
Mix thoroughly to ensure a homogenous suspension. This formulation yields a clear solution with a solubility of ≥ 5.75 mg/mL.[2]
Formulation 2: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline [2]
-
Dissolve this compound in DMSO first.
-
Add PEG300 and mix.
-
Add Tween-80 and mix.
-
Finally, add saline to the desired final volume and mix thoroughly. This formulation provides a solubility of ≥ 1.25 mg/mL.[2]
Formulation 3: 10% DMSO in 20% SBE-β-CD in Saline [2]
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 57.5 mg/mL).[1]
-
For a 1 mL final volume, add 100 µL of the this compound DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly. This formulation yields a clear solution with a solubility of ≥ 5.75 mg/mL.[2]
Quantitative Data Summary
In Vitro Inhibitory Activity
| Target | IC50 (nM) | Reference |
| ALK | 12 | [1][2][6] |
| ACK1 | 4 | [1][2][6] |
| ALK L1196M | 75 | [2][6] |
| ALK C1156Y | 4 | [2][6] |
| ALK F1174L | 17 | [2][6] |
| ALK R1275Q | 17 | [2][6] |
| Insulin Receptor | 210 | [2][6] |
Cellular Activity
| Cell Line | Assay | GI50 / IC50 (nM) | Experimental Conditions | Reference |
| H3122 (NSCLC) | Cell Proliferation | 0.08 | - | [2] |
| H1993 (NSCLC) | Cell Proliferation | 3.6 | - | [2] |
| Karpas-299 (ALCL) | Cell Proliferation | 12 | - | [2] |
| SU-DHL-1 (ALCL) | Cell Proliferation | 3 | - | [2] |
| U937 (Histiocytic Lymphoma) | Cell Proliferation | 3500 | - | [2] |
| SU-DHL-1 | Apoptosis Induction | - | 0-1 µM, 72 hours | [2] |
| Karpas-299, SU-DHL-1 | Cell Cycle Arrest | - | 0-100 nM, 48 hours (Induced G0/G1 arrest) | [2] |
| NPM-ALK-positive ALCL cells | ALK Phosphorylation Inhibition | ~100 | 4 hours | [2] |
In Vivo Efficacy
| Animal Model | Dosing Regimen | Outcome | Reference |
| Karpas-299 Xenograft (mice) | 25 and 50 mg/kg, p.o., twice daily for 2 weeks | Suppressed tumor growth | [2][4][5] |
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits ALK and ACK1, blocking downstream signaling pathways.
Experimental Workflow for in vitro Cell-Based Assays
Caption: General workflow for conducting in vitro experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. KRCA 0008 | ALK | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for KRCA-0008 Treatment in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of KRCA-0008, a selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated CDC42 Kinase 1 (Ack1). The following protocols and data are derived from published research and are intended to assist in the design and execution of experiments involving this compound.
Introduction to this compound
This compound is a potent small molecule inhibitor with high selectivity for ALK and Ack1, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cell lines harboring ALK alterations.[1][2] It has been shown to effectively suppress the growth of anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC) cells.[1][2] The primary mechanism of action involves the inhibition of ALK-dependent signaling pathways, leading to cell cycle arrest and apoptosis.[1][2][3]
Quantitative Data Summary
The following tables summarize the effective concentrations and treatment durations of this compound across various cell lines and experimental assays.
Table 1: Cell Proliferation Inhibition by this compound
| Cell Line | Cancer Type | Assay | Treatment Duration | GI50 / IC50 | Reference |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | MTT Assay | 72 hours | 12 nM | [4] |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | MTT Assay | 72 hours | 3 nM | [4] |
| H3122 | Non-Small Cell Lung Cancer | Not Specified | 6 hours | 0.08 nM | [4] |
| H1993 | Non-Small Cell Lung Cancer | Not Specified | 6 hours | 3.6 nM | [4] |
| U937 | Lymphoma (NPM-ALK negative) | MTT Assay | 72 hours | 3.5 µM | [4] |
Table 2: Functional Effects of this compound Treatment
| Cell Line | Assay | Treatment Duration | Concentration | Observed Effect | Reference |
| Karpas-299, SU-DHL-1 | Western Blot | 4 hours | 100 nM | Complete suppression of ALK phosphorylation | [4] |
| Karpas-299, SU-DHL-1 | Cell Cycle Analysis | 48 hours | 0-100 nM | G0/G1 phase cell cycle arrest | [4] |
| SU-DHL-1 | Apoptosis Assay | 72 hours | 0-1 µM | Dose-dependent increase in caspase-3/7 activity | [4] |
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the ALK signaling cascade. Upon binding to the ALK receptor tyrosine kinase, this compound blocks its autophosphorylation and subsequent activation of downstream pro-survival and proliferative pathways, including the STAT3, PI3K/Akt, and RAS/MEK/ERK pathways.
Caption: this compound inhibits ALK, blocking downstream signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Experimental Workflow
Caption: Workflow for evaluating this compound's effects on cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Karpas-299, SU-DHL-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.
Western Blot Analysis for ALK Phosphorylation
This protocol is to assess the inhibitory effect of this compound on ALK phosphorylation.
Materials:
-
Cancer cell lines expressing ALK (e.g., Karpas-299, SU-DHL-1)
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ALK (Tyr1604), anti-ALK, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7 as an indicator of apoptosis.
Materials:
-
Cancer cell lines (e.g., SU-DHL-1)
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well in 50 µL of complete culture medium.
-
Treat the cells with various concentrations of this compound (e.g., 0-1 µM) for the desired duration (e.g., 72 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 50 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luminescence readings to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines (e.g., Karpas-299, SU-DHL-1)
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 0-100 nM) for a specified duration (e.g., 48 hours).
-
Harvest the cells by centrifugation and wash them with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Application Notes and Protocols for KR-CA-0008 in Karpas-299 and SU-DHL-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRCA-0008 is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated CDC42 Kinase 1 (Ack1).[1][2] In the context of anaplastic large cell lymphoma (ALCL), particularly those expressing the nucleophosmin (NPM)-ALK fusion protein, this compound has demonstrated significant anti-cancer activity.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in two NPM-ALK-positive ALCL cell lines: Karpas-299 and SU-DHL-1.
Karpas-299 and SU-DHL-1 cells are well-established models for studying ALCL.[5][6][7] Both cell lines harbor the t(2;5)(p23;q35) translocation, which results in the expression of the oncogenic NPM-ALK fusion protein.[6][7] This constitutively active tyrosine kinase drives tumor cell proliferation and survival through the activation of several downstream signaling pathways, including STAT3, Akt, and ERK1/2.[3][4][8][9] this compound effectively inhibits NPM-ALK, leading to the suppression of these critical signaling cascades, induction of G0/G1 cell cycle arrest, and ultimately, apoptosis.[1][3][4][10]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in Karpas-299 and SU-DHL-1 cells.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| Karpas-299 | Proliferation | GI₅₀ | 12 nM | [1][10] |
| SU-DHL-1 | Proliferation | GI₅₀ | 3 nM | [1][10] |
| H3122 (Lung Cancer) | Proliferation | IC₅₀ | 80 nM | |
| ALK (wt) | Kinase Activity | IC₅₀ | 12 nM | [1][10] |
| Ack1 | Kinase Activity | IC₅₀ | 4 nM | [1][10] |
| ALK L1196M | Kinase Activity | IC₅₀ | 75 nM | [1][10] |
| ALK C1156Y | Kinase Activity | IC₅₀ | 4 nM | [1][10] |
| ALK F1174L | Kinase Activity | IC₅₀ | 17 nM | [1][10] |
| ALK R1275Q | Kinase Activity | IC₅₀ | 17 nM | [1][10] |
| Insulin Receptor | Kinase Activity | IC₅₀ | 210 nM | [1][10] |
Table 2: Cellular Effects of this compound
| Cell Line | Experiment | Treatment Conditions | Observed Effect | Reference |
| Karpas-299 & SU-DHL-1 | Western Blot | 0, 10, 100, 1000 nM for 4 hours | Complete suppression of ALK phosphorylation at 100 nM | [4][10] |
| Karpas-299 & SU-DHL-1 | Cell Cycle Analysis | 0-100 nM for 48 hours | Induction of G0/G1 cell cycle arrest | [1][10] |
| SU-DHL-1 | Apoptosis Assay | 0-1 µM for 72 hours | Dose-dependent increase in caspase-3/7 activity | [1][10] |
Signaling Pathways and Experimental Workflows
NPM-ALK Signaling Pathway Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KARPAS 299 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. accegen.com [accegen.com]
- 7. SU-DHL-1 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical differences between SUDHL-1 and KARPAS 299 cells derived from t(2;5)-positive anaplastic large cell lymphoma are responsible for the different sensitivity to the antiproliferative effect of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: KRCA-0008 in the H3122 Lung Cancer Cell Line
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The NCI-H3122 cell line is a critical in vitro model for non-small cell lung cancer (NSCLC) research.[1][2] These cells are characterized by the presence of the echinoderm microtubule-associated protein-like 4 (EML4) and anaplastic lymphoma kinase (ALK) fusion oncogene, which drives cellular proliferation and survival.[1][2] This "ALK addiction" makes the H3122 cell line particularly sensitive to ALK tyrosine kinase inhibitors (TKIs). KRCA-0008 is a potent ALK inhibitor that has demonstrated anti-cancer activity in other ALK-positive cancer cell lines by suppressing the proliferation and survival of these cells.[3][4] this compound has been shown to induce G0/G1 cell cycle arrest and apoptosis by inhibiting the phosphorylation of ALK and its downstream signaling effectors, including STAT3, Akt, and ERK1/2.[3][4]
These application notes provide detailed protocols for evaluating the effects of this compound on the H3122 cell line, including its impact on cell viability, ALK signaling pathways, and apoptosis.
Data Presentation
Table 1: Effect of this compound on H3122 Cell Viability (IC50)
| Compound | Cell Line | Assay Duration (hours) | IC50 (nM) |
| This compound | H3122 | 72 | 50 |
| Crizotinib | H3122 | 72 | 100 |
This table presents hypothetical data for illustrative purposes.
Table 2: Inhibition of ALK Signaling Pathway by this compound in H3122 Cells
| Treatment (100 nM for 4 hours) | p-ALK (Y1604) (% of Control) | p-STAT3 (Y705) (% of Control) | p-Akt (S473) (% of Control) | p-ERK1/2 (T202/Y204) (% of Control) |
| Vehicle (DMSO) | 100 | 100 | 100 | 100 |
| This compound | 15 | 25 | 30 | 20 |
This table presents hypothetical data for illustrative purposes based on western blot analysis.
Table 3: Induction of Apoptosis by this compound in H3122 Cells
| Treatment (100 nM for 48 hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle (DMSO) | 5 | 2 |
| This compound | 35 | 15 |
This table presents hypothetical data for illustrative purposes based on Annexin V and Propidium Iodide staining followed by flow cytometry.
Mandatory Visualizations
Caption: this compound inhibits the EML4-ALK signaling pathway.
Caption: Experimental workflow for evaluating this compound in H3122 cells.
Experimental Protocols
H3122 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and passaging the H3122 adherent cell line.
Materials:
-
NCI-H3122 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Stable Glutamine
-
Sodium Bicarbonate (NaHCO3)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Accutase or Trypsin-EDTA (0.25%)
-
T25 or T75 cell culture flasks
-
Sterile serological pipettes and pipette tips
-
37°C, 5% CO2 incubator
-
Biosafety cabinet
Complete Growth Medium:
-
RPMI-1640
-
10% FBS
-
2.1 mM stable Glutamine
-
2.0 g/L NaHCO3
Protocol:
-
Thawing Cryopreserved Cells:
-
Quickly thaw the cryovial in a 37°C water bath for 40-60 seconds until a small ice clump remains.[5][6]
-
Wipe the vial with 70% ethanol before opening in a biosafety cabinet.[6]
-
Transfer the cell suspension to a 15 mL conical tube containing 8 mL of pre-warmed complete growth medium.[6]
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium.[6]
-
Transfer the cell suspension into a T25 culture flask and incubate at 37°C with 5% CO2.[5][6]
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 3-5 mL of PBS.[2]
-
Add 1-2 mL of Accutase or Trypsin-EDTA to the T25 flask, ensuring the entire cell monolayer is covered.[2]
-
Incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 4-5 mL of complete growth medium to inactivate the dissociation reagent.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of cell suspension to a new flask containing pre-warmed complete growth medium. A split ratio of 1:3 to 1:6 is recommended.
-
Incubate at 37°C with 5% CO2.
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on H3122 cells.
Materials:
-
H3122 cells in complete growth medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Protocol:
-
Cell Seeding:
-
Harvest H3122 cells and resuspend in complete growth medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for 72 hours at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C with 5% CO2, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blotting for ALK Signaling Pathway Analysis
This protocol is for detecting changes in the phosphorylation status of ALK and its downstream targets.
Materials:
-
H3122 cells in complete growth medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-ALK, ALK, p-STAT3, STAT3, p-Akt, Akt, p-ERK1/2, ERK1/2, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed 1 x 10^6 H3122 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound (e.g., 100 nM) or vehicle (DMSO) for 4 hours.
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.[7]
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the protein levels.
-
Quantify the band intensities using densitometry software.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
H3122 cells in complete growth medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 5 x 10^5 H3122 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle (DMSO) for 48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[8]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
References
- 1. NCI-H3122 Cells [cytion.com]
- 2. cytion.com [cytion.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ebiohippo.com [ebiohippo.com]
- 6. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models: Featuring KRCA-0008
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenograft (PDX) models have emerged as a pivotal platform in translational oncology research, offering a more clinically relevant in vivo system for evaluating novel cancer therapeutics. By directly implanting patient tumor tissue into immunocompromised mice, PDX models preserve the histological and genetic characteristics of the original tumor, thereby better predicting clinical outcomes compared to traditional cell line-derived xenograft models.[1][2][3][4]
This document provides detailed application notes and protocols for utilizing PDX models in preclinical studies, with a specific focus on evaluating the efficacy of KRCA-0008, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated CDC42 Kinase 1 (Ack1).[5][6] this compound has demonstrated significant anti-tumor activity in various cancer models, including those with ALK mutations or amplifications.[7][8] These guidelines are intended for researchers, scientists, and drug development professionals engaged in oncology research and preclinical drug assessment.
Model Information: this compound Sensitive PDX Models
The selection of an appropriate PDX model is critical for the successful evaluation of a targeted therapeutic like this compound. Ideal models would harbor genetic alterations in the ALK or Ack1 genes or demonstrate activation of their downstream signaling pathways.
Table 1: Characteristics of Representative this compound Sensitive PDX Models
| Model ID | Cancer Type | Key Genetic Markers | Rationale for this compound Testing |
| LUN-001-ALK-EML4 | Non-Small Cell Lung Cancer | EML4-ALK fusion | Known driver mutation sensitive to ALK inhibitors. |
| LYM-002-ALK-NPM | Anaplastic Large-Cell Lymphoma | NPM-ALK fusion | Constitutively active ALK is a hallmark of this disease.[7] |
| CRC-003-KRASwt-ALK_amp | Colorectal Cancer | Wild-type KRAS, ALK amplification | ALK amplification can be a therapeutic target. |
| GBL-004-ACK1_amp | Glioblastoma | Ack1 amplification | Potential for sensitivity to a dual ALK/Ack1 inhibitor. |
Experimental Protocols
PDX Model Generation and Expansion
This protocol outlines the standard procedure for implanting patient tumor tissue into immunocompromised mice and the subsequent expansion of the PDX model.
Materials:
-
Fresh patient tumor tissue in sterile collection medium (e.g., RPMI-1640) on ice.
-
Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice, 6-8 weeks old).[9]
-
Surgical instruments (scalpels, forceps).
-
Anesthesia (e.g., isoflurane).
-
Surgical preparation materials (e.g., betadine, alcohol swabs).
-
Suture or wound clips.
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO).
Procedure:
-
Tumor Tissue Preparation:
-
In a sterile biosafety cabinet, wash the patient tumor tissue with cold PBS.
-
Remove any necrotic or non-tumor tissue.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).[10]
-
-
Tumor Implantation (Subcutaneous):
-
Anesthetize the mouse.
-
Prepare the surgical site on the flank by shaving and sterilizing the area.
-
Make a small incision (approximately 5 mm) in the skin.
-
Using forceps, create a subcutaneous pocket.
-
Implant a single tumor fragment into the pocket.[9]
-
Close the incision with a suture or wound clip.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Model Expansion (Passaging):
-
When the tumor reaches the predetermined endpoint size (e.g., 1000-1500 mm³), euthanize the mouse.
-
Aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved for future use.
-
The remaining tumor tissue can be processed and implanted into new host mice for cohort expansion, following steps 1 and 2.
-
Drug Efficacy Study with this compound
This protocol describes the methodology for evaluating the anti-tumor efficacy of this compound in established PDX models.
Materials:
-
A cohort of PDX-bearing mice with established tumors (e.g., 100-200 mm³).
-
This compound, formulated for in vivo administration (e.g., in a solution suitable for oral gavage).
-
Vehicle control solution.
-
Dosing equipment (e.g., oral gavage needles).
-
Digital calipers.
-
Animal scale.
Procedure:
-
Cohort Randomization:
-
Once tumors reach the desired starting volume, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Ensure that the average tumor volume is similar across all groups.
-
-
Drug Administration:
-
Administer this compound to the treatment group at the predetermined dose and schedule (e.g., 50 mg/kg, twice daily by oral gavage).[7]
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Monitoring:
-
Measure tumor volume and mouse body weight at least twice weekly throughout the study.
-
Monitor the general health and behavior of the mice daily.
-
-
Data Analysis and Endpoints:
-
The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Other endpoints may include tumor regression, time to progression, and overall survival.
-
The study should be terminated when tumors in the control group reach the endpoint size, or as defined by the study protocol.
-
Table 2: Example Data from a this compound Efficacy Study in LUN-001-ALK-EML4 PDX Model
| Treatment Group | Number of Mice | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 8 | 152.3 | 1289.7 | - | +2.5 |
| This compound (50 mg/kg, BID) | 8 | 155.1 | 245.6 | 86.4 | -1.8 |
Signaling Pathways and Experimental Workflows
ALK Signaling Pathway
The Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase, when constitutively activated by mutations or fusions, drives tumorigenesis through several downstream signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[7] this compound is designed to inhibit the kinase activity of ALK, thereby blocking these pro-survival and proliferative signals.
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
KRAS Signaling Pathway
The KRAS signaling pathway is a central regulator of cell growth and proliferation.[12][13] In cancers with wild-type KRAS, upstream signaling from receptor tyrosine kinases like EGFR can activate KRAS.[14][15][16] While this compound does not directly target KRAS, understanding this pathway is crucial as it can be a mechanism of resistance to targeted therapies.
Caption: Overview of the KRAS signaling pathway initiated by growth factor binding.
Experimental Workflow for PDX-Based Drug Efficacy Study
The following diagram illustrates the overall workflow for conducting a preclinical drug efficacy study using PDX models.
References
- 1. td2inc.com [td2inc.com]
- 2. Patient-derived xenograft models in cancer therapy: technologies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
- 5. KRCA 0008 | ALK | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. EGFR Signaling in Colorectal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gut.bmj.com [gut.bmj.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for KRCA-0008: Inducing G0/G1 Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRCA-0008 is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated CDC42 Kinase 1 (Ack1).[1][2][3][4] In cancer cells with aberrant ALK activity, this compound has been demonstrated to suppress proliferation by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis.[1][5][6] These effects are mediated through the inhibition of the ALK signaling cascade, leading to the downregulation of key downstream effectors such as STAT3, Akt, and ERK1/2.[5][6] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its application in cell-based assays.
Mechanism of Action
This compound exerts its anti-proliferative effects by targeting the constitutively activated ALK fusion proteins found in various cancers, such as anaplastic large-cell lymphoma (ALCL). By inhibiting the kinase activity of ALK, this compound effectively blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways critical for cell growth and survival. The inhibition of STAT3, Akt, and ERK1/2 signaling culminates in the arrest of the cell cycle at the G0/G1 checkpoint and the induction of apoptosis.[5][6]
References
- 1. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel bis-ortho-alkoxy-para-piperazinesubstituted-2,4-dianilinopyrimidines (this compound) as potent and selective ALK inhibitors for anticancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
KRCA-0008 Technical Support Center: Troubleshooting Solubility Issues in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with the dual ALK/Ack1 inhibitor, KRCA-0008, in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2] this compound is highly soluble in DMSO, reaching up to 230 mg/mL (377.59 mM) with the assistance of ultrasonication.[1]
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my cell culture media. What is causing this?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous-based cell culture media is a common issue for hydrophobic small molecules.[3][4] This occurs because the compound's solubility is significantly lower in the aqueous environment of the media compared to the highly polar organic solvent, DMSO. The final concentration of DMSO in the media should also be considered, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5% to minimize cytotoxic effects.
Q3: What is the maximum recommended concentration of this compound in cell culture media to avoid precipitation?
A3: While specific solubility data for this compound in various cell culture media is not extensively published, a general guideline for small molecule inhibitors is to ensure the final concentration in the aqueous media is well below its solubility limit.[4] One source suggests that the solubility should be greater than 10 times the IC50 value to ensure the compound remains in solution.[4] Given that this compound has IC50 values in the low nanomolar range for sensitive cell lines, solubility issues might arise at higher micromolar concentrations.[1][5] It is crucial to perform a solubility test in your specific cell culture medium.
Q4: Can I do anything to increase the solubility of this compound in my cell culture media?
A4: Yes, there are several strategies you can employ to improve the solubility of this compound in your cell culture media. These include:
-
Using a fresh, high-quality DMSO stock solution: Ensure your DMSO is anhydrous and of high purity.
-
Pre-warming the cell culture media: Gently warming the media to 37°C before adding the this compound stock solution can sometimes help.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed media.
-
Using a carrier protein: For certain applications, a carrier protein like bovine serum albumin (BSA) can help to keep hydrophobic compounds in solution.
-
Testing different media formulations: The composition of the cell culture media, including protein content (e.g., fetal bovine serum), can influence the solubility of small molecules.[6]
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound solubility issues in your cell culture experiments.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1][5]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To empirically determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well clear bottom plate
-
Microscope
Procedure:
-
Prepare a series of dilutions of this compound in your pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%.
-
Incubate the dilutions at 37°C in a CO2 incubator for a period that mimics your experimental conditions (e.g., 2 hours, 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation.
-
For a more sensitive assessment, transfer a small volume from each dilution to a microscope slide and examine for crystalline structures.
-
The highest concentration that remains clear and free of precipitates is the maximum soluble concentration for your experimental conditions.
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |
| DMSO | ≥ 230 | 377.59 | Requires ultrasonication | [1] |
| 10% DMSO / 90% Corn Oil | ≥ 5.75 | 9.44 | In vivo formulation | [1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 1.25 | 2.05 | In vivo formulation | [1] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 5.75 | 9.44 | In vivo formulation | [1] |
Signaling Pathway
This compound is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated CDC42 Kinase 1 (Ack1).[5][7] In cancer cells with ALK fusions or mutations, constitutively active ALK drives downstream signaling pathways that promote cell proliferation and survival.[8][9] this compound has been shown to inhibit the phosphorylation of ALK and its downstream effectors, including STAT3, Akt, and ERK1/2.[8][9][10]
Diagram of the ALK Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the ALK signaling pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clinically relevant T cell expansion media activate distinct metabolic programs uncoupled from cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
preventing KRCA-0008 precipitation in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing KRCA-0008 precipitation during in vitro experiments.
Properties of this compound
This compound is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42 kinase 1 (Ack1).[1][2][3] Understanding its chemical and physical properties is crucial for proper handling and preventing precipitation.
| Property | Value | Reference |
| Molecular Formula | C30H37ClN8O4 | [1] |
| Molecular Weight | 609.12 g/mol | [1] |
| Appearance | White to gray solid | [2] |
| Purity | ≥99% (HPLC) | |
| IC50 values | ALK: 12 nM, Ack1: 4 nM | [1][2][3][4] |
Experimental Protocols
Preparation of this compound Stock Solutions
To minimize the risk of precipitation, it is critical to prepare and store stock solutions correctly.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortexer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Prepare a high-concentration stock solution, for example, 10 mM or higher, by dissolving this compound in 100% anhydrous DMSO.[4][5] According to the supplier, this compound is soluble in DMSO at 230 mg/mL (377.59 mM), though this may require sonication.[4]
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[4]
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.[6][7]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][6][7]
Troubleshooting Guide for this compound Precipitation
This guide addresses specific issues that may arise during in vitro experiments.
Question: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous assay buffer. What should I do?
Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. The significant change in solvent polarity can cause the compound to crash out of solution.[8][9]
Troubleshooting Steps:
-
Decrease the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to avoid solvent effects on your cells or assay components.[6]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in your aqueous buffer or in a mixture of DMSO and buffer. This gradual change in solvent composition can help maintain solubility.
-
Modify the Assay Buffer:
-
pH Adjustment: The solubility of a compound can be pH-dependent.[10][11] Although the optimal pH for this compound solubility in aqueous buffers is not explicitly stated, you can empirically test a range of pH values around the physiological pH of your experiment to see if it improves solubility.
-
Addition of Solubilizing Agents: Consider adding a small amount of a biocompatible surfactant like Tween-80 or a cyclodextrin such as SBE-β-CD to your assay buffer, as these have been used in in vivo formulations of this compound.[4]
-
-
Increase Temperature: For some compounds, a slight increase in the temperature of the assay buffer during dilution can enhance solubility.[11] However, ensure the temperature is compatible with the stability of your biological system.
-
Vortex During Dilution: Vigorously vortex the aqueous buffer while adding the this compound stock solution. This rapid mixing can help prevent localized high concentrations of the compound that are prone to precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent is high-quality, anhydrous dimethyl sulfoxide (DMSO).[4][5] this compound has high solubility in DMSO.[4]
Q2: How should I store my this compound powder and stock solutions?
A2: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[4] Stock solutions in DMSO should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months.[4][6][7] Avoid repeated freeze-thaw cycles.[6]
Q3: What is the maximum concentration of DMSO I should use in my cell-based assays?
A3: To avoid cell toxicity, the final concentration of DMSO in your cell culture medium should generally be less than 0.5%.[6] It is recommended to run a DMSO-only control to assess its effect on your specific cell line.
Q4: I see a precipitate in my stock solution after thawing. What should I do?
A4: If you observe precipitation in your stock solution after thawing, you can try to redissolve it by warming the vial to room temperature and vortexing thoroughly. Gentle sonication can also be used.[4] If the precipitate does not redissolve, it is best to prepare a fresh stock solution.
Q5: Can I use other solvents besides DMSO?
A5: While DMSO is the most common solvent for small molecules, other organic solvents may be used if they are compatible with your experimental system. However, the solubility of this compound in other solvents is not as well-documented. If you must use an alternative, it is crucial to determine the solubility of this compound in that solvent empirically.
Visual Guides
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. captivatebio.com [captivatebio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Optimizing KRCA-0008 Concentration for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing KRCA-0008, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42-associated kinase 1 (Ack1). Here you will find troubleshooting guides and frequently asked questions to navigate your experimental design and execution effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective dual inhibitor of ALK and Ack1 tyrosine kinases.[1][2] It functions by blocking the phosphorylation of ALK and its downstream signaling effectors, including STAT3, Akt, and ERK1/2.[3][4] This inhibition of key signaling pathways leads to the suppression of proliferation, induction of G0/G1 cell cycle arrest, and apoptosis in cancer cells with activated ALK.[3][4][5]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound is cell-line dependent. Based on published data, a starting range of 1 nM to 100 nM is recommended for most ALK-positive cancer cell lines. For instance, in H3122 lung cancer cells, the IC50 for cell proliferation is approximately 0.08 nM, while for Karpas-299 anaplastic large-cell lymphoma cells, the GI50 is 12 nM.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution. For in vivo studies, specific formulations in aqueous solutions with SBE-β-CD or in corn oil have been described.[5] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Q4: What are the known off-target effects of this compound?
A4: While this compound is a selective inhibitor of ALK and Ack1, some activity against the insulin receptor has been observed, with an IC50 of 210 nM.[5] Researchers should consider this when working with cell lines or models where insulin signaling is a critical component. It is always advisable to perform experiments to rule out significant off-target effects in your system of interest.[6][7]
Troubleshooting Guides
Problem 1: I am not observing the expected level of growth inhibition in my ALK-positive cell line.
-
Question: Have you confirmed the ALK status of your cell line?
-
Answer: Ensure that your cell line indeed expresses a constitutively active form of ALK (e.g., NPM-ALK, EML4-ALK). This can be verified by Western blotting for total and phosphorylated ALK or by genetic sequencing.
-
-
Question: Is your this compound stock solution properly prepared and stored?
-
Answer: Improperly dissolved or stored compound can lead to loss of activity. Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
-
Question: Have you optimized the concentration range?
-
Answer: The effective concentration can vary significantly between cell lines. Perform a dose-response curve starting from a low nanomolar range up to the micromolar range to determine the IC50 for your specific cells.
-
-
Question: Is the incubation time sufficient?
Problem 2: I am observing high levels of cell death even at low concentrations.
-
Question: Could there be off-target toxicity?
-
Answer: While this compound is selective, high concentrations can lead to off-target effects and general cytotoxicity.[8] It is crucial to determine a therapeutic window where you observe inhibition of ALK signaling without excessive, non-specific cell death. Consider using a lower concentration range or reducing the incubation time.
-
-
Question: Is the solvent concentration too high?
-
Answer: Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is not exceeding a non-toxic level, typically below 0.5%.
-
Problem 3: My Western blot results for downstream signaling pathways are inconsistent.
-
Question: At what time point are you harvesting the cells?
-
Question: Are your antibody concentrations optimized?
-
Answer: Ensure that the primary and secondary antibodies for both the total and phosphorylated forms of your proteins of interest are used at their optimal dilutions.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Target/Cell Line | Assay | IC50 / GI50 | Reference |
| ALK (enzyme assay) | Biochemical Assay | 12 nM | [2][5] |
| Ack1 (enzyme assay) | Biochemical Assay | 4 nM | [2][5] |
| ALK L1196M (enzyme assay) | Biochemical Assay | 75 nM | [5] |
| ALK C1156Y (enzyme assay) | Biochemical Assay | 4 nM | [5] |
| ALK F1174L (enzyme assay) | Biochemical Assay | 17 nM | [5] |
| ALK R1275Q (enzyme assay) | Biochemical Assay | 17 nM | [5] |
| Insulin Receptor (enzyme assay) | Biochemical Assay | 210 nM | [5] |
| H3122 (Lung Cancer) | Cell Proliferation | 0.08 nM | [5] |
| H1993 (Lung Cancer) | Cell Proliferation | 3.6 nM | [5] |
| Karpas-299 (ALCL) | Cell Proliferation | 12 nM | [5] |
| SU-DHL-1 (ALCL) | Cell Proliferation | 3 nM | [5] |
| U937 (Lymphoma, ALK-negative) | Cell Proliferation | 3.5 µM | [5] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Dosage | Treatment Schedule | Outcome | Reference |
| Karpas-299 | 25 and 50 mg/kg | p.o. twice a day for two weeks | Suppressed tumor growth | [3][4][5] |
| H3122 | Not specified | Not specified | Attenuated tumor growth |
Experimental Protocols
1. Determination of IC50 using a Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to use a 10-point dilution series with a 3-fold dilution factor, starting from a high concentration (e.g., 10 µM). Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate for 4 hours, then solubilize formazan crystals and read absorbance).
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value.
2. Western Blot Analysis of ALK Signaling Pathway
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ALK, ALK, p-STAT3, STAT3, p-Akt, Akt, p-ERK, and ERK overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: this compound inhibits ALK signaling pathways.
Caption: Workflow for optimizing this compound concentration.
References
- 1. This compound | Scientist.com [app.scientist.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.biomol.com [resources.biomol.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting KRCA-0008 Western Blot Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KRCA-0008 in Western blot experiments. The information is tailored to scientists and drug development professionals investigating ALK signaling pathways.
Frequently Asked Questions (FAQs)
1. Why am I not seeing a decrease in phosphorylated ALK after this compound treatment?
There are several potential reasons for not observing the expected decrease in phosphorylated Anaplastic Lymphoma Kinase (p-ALK) levels:
-
Suboptimal this compound Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to inhibit ALK phosphorylation effectively. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Inactive this compound: Ensure that the this compound compound has been stored correctly and has not expired. Improper storage can lead to a loss of activity.
-
High Protein Concentration: Overly confluent cells or excessive protein loading in the gel can obscure the detection of changes in phosphorylation. Aim for consistent protein loading across all lanes.[1]
-
Problems with Antibodies: The primary antibody against p-ALK may not be specific or sensitive enough. Verify the antibody's specificity and consider trying a different clone or manufacturer. Additionally, ensure the secondary antibody is compatible with the primary antibody.[2][3]
-
Issues with Western Blot Protocol: General Western blot issues such as inefficient protein transfer, improper blocking, or insufficient washing can all contribute to a lack of signal.[4][5]
2. I'm observing high background on my Western blot when probing for proteins in the ALK pathway.
High background can be a common issue and can be caused by several factors:
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations may be too high, leading to non-specific binding.[6][7][8] Titrate your antibodies to find the optimal dilution that provides a strong signal with low background.
-
Inadequate Blocking: The blocking step may be insufficient. Try increasing the blocking time, changing the blocking agent (e.g., from non-fat milk to bovine serum albumin (BSA), or vice versa), or increasing the concentration of the blocking agent.[7][9]
-
Insufficient Washing: The washing steps may not be stringent enough to remove unbound antibodies. Increase the number and duration of washes, and ensure a detergent like Tween-20 is included in the wash buffer.[4][10]
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause high background.[7][8]
-
Contaminated Buffers: Ensure all buffers are freshly prepared and filtered to avoid particulate contamination that can lead to a speckled background.[5]
3. Why am I seeing multiple non-specific bands in my Western blot?
The presence of non-specific bands can be attributed to several factors:
-
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins.[9][11] Validate the antibody's specificity using positive and negative controls.
-
High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to off-target binding.[10][12]
-
Protein Degradation: If samples are not handled properly, proteases can degrade the target protein, resulting in multiple lower molecular weight bands. Always use protease inhibitors during sample preparation.[4][10]
-
Post-Translational Modifications: The target protein may have various post-translational modifications, leading to the appearance of multiple bands.[11]
-
Cell Line Passage Number: High-passage number cell lines can exhibit altered protein expression profiles, potentially leading to unexpected bands.[10]
4. My signal for downstream targets of ALK (e.g., p-STAT3, p-Akt, p-ERK1/2) is weak or absent after this compound treatment.
Observing a weak or no signal for downstream targets is the expected outcome of successful ALK inhibition by this compound.[13] However, if you are trying to establish a baseline or troubleshoot, consider the following:
-
Low Protein Abundance: The target protein may be expressed at low levels in your cells. Consider enriching your protein of interest through immunoprecipitation.[14]
-
Inefficient Protein Transfer: Ensure that the transfer of proteins from the gel to the membrane was successful, especially for high or low molecular weight proteins. Staining the membrane with Ponceau S can verify transfer efficiency.[4][14]
-
Inactive Detection Reagents: Ensure that your ECL substrate or other detection reagents have not expired and are stored correctly.[3]
-
Antibody Issues: The primary antibody may not be sensitive enough, or the secondary antibody may not be appropriate for the primary.[2][15][16]
Quantitative Data Summary
The following table provides a hypothetical example of quantitative data from a Western blot experiment investigating the effect of this compound on ALK signaling. Densitometry analysis was performed on the bands, and the results were normalized to a loading control (e.g., β-Actin).
| Treatment Group | p-ALK / Total ALK (Relative Intensity) | p-STAT3 / Total STAT3 (Relative Intensity) | p-Akt / Total Akt (Relative Intensity) | p-ERK1/2 / Total ERK1/2 (Relative Intensity) |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (10 nM) | 0.45 | 0.52 | 0.60 | 0.55 |
| This compound (50 nM) | 0.15 | 0.21 | 0.25 | 0.23 |
| This compound (100 nM) | 0.05 | 0.08 | 0.10 | 0.09 |
Experimental Protocols
General Western Blot Protocol for this compound Experiments
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and other parameters may be necessary for specific experimental conditions.
1. Cell Lysis and Protein Extraction
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.[17]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. Activate the PVDF membrane with methanol before transfer.[17]
3. Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ALK, anti-ALK, anti-p-STAT3, etc.) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[17]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[17]
-
Wash the membrane three times for 10-15 minutes each with TBST.
4. Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
Caption: this compound inhibits ALK autophosphorylation and downstream signaling.
Caption: A logical workflow for troubleshooting common Western blot issues.
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. arp1.com [arp1.com]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. arp1.com [arp1.com]
- 11. genuinbiotech.com [genuinbiotech.com]
- 12. Same Non-specific bands show up for different Abs!! - SDS-PAGE and Western Blotting [protocol-online.org]
- 13. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 15. sinobiological.com [sinobiological.com]
- 16. reddit.com [reddit.com]
- 17. docs.abcam.com [docs.abcam.com]
Technical Support Center: Troubleshooting Western Blots with KRCA-0008
Welcome to the technical support center for researchers utilizing KRCA-0008 in their experimental workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Western blot analysis, particularly the appearance of unexpected bands.
This compound is an anaplastic lymphoma kinase (ALK) inhibitor.[1][2] In cancer research, it is used to study the effects of ALK inhibition on downstream signaling pathways. Western blotting is a key technique to assess these effects by measuring the levels of specific proteins and their post-translational modifications, such as phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in Western blotting?
This compound is a small molecule inhibitor of anaplastic lymphoma kinase (ALK).[1][2] In a Western blot context, researchers typically treat cells with this compound to investigate its impact on ALK signaling. The Western blot is then used to detect changes in the phosphorylation status of ALK and its downstream targets like STAT3, Akt, and ERK1/2.[3] Therefore, you would use antibodies specific to these target proteins in your Western blot, not an antibody named "this compound".
Q2: I'm seeing multiple bands in my Western blot after treating cells with this compound. What are the possible causes?
The appearance of multiple bands in a Western blot can be due to either biological reasons or technical artifacts.[4] Biological causes can include the presence of protein isoforms, post-translational modifications, or protein degradation.[4] Technical issues may involve non-specific antibody binding, problems with sample preparation, or issues with the gel electrophoresis.[4][5]
Q3: How can I determine if the extra bands are specific to my target protein?
To differentiate between specific and non-specific bands, you can perform a few control experiments. One common method is to use a blocking peptide for your primary antibody, if available. The specific bands should disappear after pre-incubating the antibody with the blocking peptide. Additionally, using a positive control (e.g., a cell lysate known to express your target protein) and a negative control (e.g., a lysate from cells where the target protein is knocked out) can help validate the specificity of your antibody.
Q4: Could the unexpected bands be due to post-translational modifications (PTMs) of my target protein?
Yes, post-translational modifications such as phosphorylation, glycosylation, or ubiquitination can alter the molecular weight of a protein, leading to the appearance of bands at a higher molecular weight than expected.[6] PTMs are a critical aspect of cell signaling and are often studied in the context of kinase inhibitors like this compound.[7][8] Western blotting is a common technique to detect these modifications.[9][10]
Troubleshooting Guide: Unexpected Bands in Your Western Blot
This guide provides a structured approach to troubleshooting unexpected bands when performing a Western blot to analyze the effects of this compound treatment.
Problem: Multiple Bands Detected
| Possible Cause | Troubleshooting Steps |
| Non-specific antibody binding | - Optimize the concentration of your primary and secondary antibodies. High concentrations can lead to off-target binding.[11][12] - Increase the stringency of your washing steps by increasing the duration or the number of washes.[12] - Try a different blocking buffer (e.g., switch from non-fat dry milk to bovine serum albumin (BSA) or vice versa).[12][13] |
| Protein degradation | - Ensure you are using fresh samples and have added protease inhibitors to your lysis buffer to prevent protein breakdown.[14] Degraded protein fragments may appear as lower molecular weight bands.[15] |
| Protein isoforms or splice variants | - The same gene can produce different protein isoforms through alternative splicing, which may have different molecular weights.[16] Consult protein databases like UniProt to check for known isoforms of your target protein. |
| Post-translational modifications (PTMs) | - PTMs like phosphorylation or glycosylation can cause a shift in the protein's molecular weight.[6] To confirm this, you can treat your samples with enzymes that remove these modifications (e.g., phosphatases for phosphorylation). |
| Protein multimers | - Proteins can form dimers or multimers, which will appear as bands at multiples of the expected molecular weight. Ensure your samples are fully reduced by adding a fresh reducing agent (e.g., DTT or β-mercaptoethanol) to your loading buffer and boiling the samples before loading on the gel.[15] |
| Excessive protein loading | - Loading too much protein onto the gel can lead to "ghost bands" and other artifacts.[14] Perform a protein concentration assay and load a consistent and optimal amount of protein for each lane.[4] |
Experimental Protocols
Standard Western Blot Protocol for Analyzing this compound Effects
This protocol outlines the key steps for a typical Western blot experiment to assess the impact of this compound on a target protein.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentration of this compound for the appropriate time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane into a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[12]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (specific to your target protein) at the recommended dilution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and visualize the bands using a chemiluminescence imaging system.
-
Visual Guides
Logical Flow for Troubleshooting Unexpected Western Blot Bands
Caption: A flowchart for troubleshooting unexpected bands in Western blotting.
Signaling Pathway Affected by this compound
Caption: The inhibitory effect of this compound on the ALK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sinobiological.com [sinobiological.com]
- 5. sinobiological.com [sinobiological.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Development and Optimization of a Miniaturized Western Blot-Based Screening Platform to Identify Regulators of Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Post-translational modification - Wikipedia [en.wikipedia.org]
- 11. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. biossusa.com [biossusa.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. sysy.com [sysy.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. The human proteome in isoform - The Human Protein Atlas [proteinatlas.org]
KRCA-0008 In Vivo Toxicity and Side Effects: Technical Support Center
Disclaimer: The following information is based on limited publicly available data. Detailed in vivo toxicity and side effect profiles for KRCA-0008 have not been fully disclosed in the public domain. Researchers should exercise caution and conduct thorough dose-finding and toxicity studies for their specific animal models.
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues during in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo toxicity of this compound?
A1: Based on available preclinical data, this compound administered orally to mice at a dose of 50 mg/kg twice daily (BID) for two weeks for the suppression of Karpas-299 tumor xenografts showed no compound-related body weight loss, suggesting good tolerability at this dose and duration in the studied model.[1][2] Comprehensive toxicity data, including clinical chemistry, hematology, and histopathology, are not publicly available.
Q2: What are the potential side effects of this compound in animal models?
A2: While specific side effects for this compound have not been detailed, researchers should monitor for general signs of toxicity in animals, such as changes in behavior (lethargy, agitation), appearance (piloerection, unkempt fur), food and water intake, and body weight. Given that this compound is an ALK inhibitor, potential side effects observed with other drugs in this class could be considered, though their relevance to this compound is unconfirmed.
Q3: What is the mechanism of action of this compound that might inform potential toxicities?
A3: this compound is an inhibitor of Anaplastic Lymphoma Kinase (ALK). It has been shown to block downstream signaling pathways, including STAT3, Akt, and ERK1/2, leading to G0/G1 cell cycle arrest and apoptosis in NPM-ALK-positive anaplastic large-cell lymphoma cells.[1][2] Off-target effects on other kinases or unforeseen effects related to the inhibition of these pathways in non-cancerous tissues could be a source of toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Weight Loss or Morbidity | - Formulation issue leading to poor bioavailability or local toxicity.- Dose is too high for the specific animal strain or model.- Vehicle intolerance.- Off-target toxicity. | - Prepare fresh formulation and verify its stability.- Perform a dose-range finding study to establish a maximum tolerated dose (MTD).- Run a vehicle-only control group to assess tolerability.- Conduct a full necropsy and histopathological analysis to identify target organs of toxicity. |
| Inconsistent Tumor Growth Inhibition | - Improper formulation or administration of this compound.- Insufficient drug exposure.- Development of resistance. | - Ensure the formulation is homogenous and administered consistently.- Consider pharmacokinetic studies to assess drug exposure in your model.- Analyze tumors for mutations that may confer resistance. |
| Difficulty with Oral Formulation | - Poor solubility of this compound.- Instability of the compound in the chosen vehicle. | - Test a panel of pharmaceutically acceptable vehicles for solubility and stability.- Consider using a suspension or a solution with solubilizing agents. |
Quantitative Data Summary
Due to the limited availability of public data, a comprehensive quantitative toxicity table cannot be provided. The table below summarizes the key efficacy and tolerability data from the primary preclinical study.
| Parameter | Value | Species | Tumor Model | Reference |
| Dosing Regimen | 50 mg/kg, BID, oral | Mice | Karpas-299 xenograft | [1][2] |
| Treatment Duration | 2 weeks | Mice | Karpas-299 xenograft | [1][2] |
| Efficacy | Strong suppression of tumor growth | Mice | Karpas-299 xenograft | [1][2] |
| Tolerability | No compound-related body weight loss | Mice | Karpas-299 xenograft | [1][2] |
Experimental Protocols
In Vivo Antitumor Efficacy Model
The following is a generalized protocol based on the available information. Researchers should adapt this to their specific experimental setup.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are subcutaneously inoculated with a suspension of Karpas-299 anaplastic large-cell lymphoma cells.
-
Tumor Growth Monitoring: Tumors are allowed to establish, and their volume is monitored regularly using caliper measurements.
-
Treatment Groups: Once tumors reach a predetermined size, animals are randomized into treatment and control groups.
-
This compound Formulation: While the exact vehicle is not specified in the available literature, a common approach for oral administration of small molecules in preclinical studies involves suspension in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
Administration: this compound is administered orally via gavage at a dose of 50 mg/kg twice daily (BID). The vehicle-only group receives the same volume of the formulation vehicle.[1][2]
-
Monitoring: Animal body weight and tumor volume are measured at regular intervals throughout the study. General health is also monitored daily.
-
Endpoint: The study is concluded after a predefined period (e.g., 2 weeks), or when tumors in the control group reach a specified size. Tumors may be excised for further analysis.[1][2]
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Generalized in vivo experimental workflow.
References
Navigating KRCA-0008 Administration in Animal Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing potential toxicities associated with the investigational ALK/Ack1 inhibitor, KRCA-0008, in animal models. The following information, presented in a question-and-answer format, addresses potential challenges and offers troubleshooting strategies to ensure the integrity of your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound observed in animal models?
A1: Based on available preclinical data, this compound has been generally well-tolerated in specific animal models at therapeutic doses. Studies involving xenograft models in mice have not reported overt signs of toxicity or significant compound-related body weight loss when administered orally at doses of 25 mg/kg and 50 mg/kg twice daily for two weeks.[1][2][3] Another study in a human lung cancer mouse model also indicated modest tumor growth inhibition without significant changes in body weight.[4]
Q2: What are the known target-related toxicities of ALK inhibitors that I should monitor for?
A2: While specific toxicity data for this compound is limited, it is prudent to monitor for adverse events commonly associated with other ALK inhibitors. These can include gastrointestinal toxicities (diarrhea, nausea, vomiting), hepatotoxicity (elevated liver enzymes), and potential effects on the central nervous system.[5][6][7]
Q3: What should I do if I observe signs of toxicity in my animal models?
A3: If you observe any adverse events, such as significant weight loss, lethargy, ruffled fur, or other signs of distress, it is crucial to document these findings thoroughly. Consider the following actions:
-
Dose reduction: If the toxicity is deemed treatment-related, a reduction in the dose of this compound may be warranted.
-
Treatment interruption: A temporary cessation of treatment can help determine if the adverse event is reversible.
-
Supportive care: Provide supportive care as needed, such as dietary modifications or hydration, to manage symptoms.[5]
-
Necropsy and histopathology: At the end of the study, or if an animal is euthanized due to toxicity, a full necropsy and histopathological examination of major organs should be performed to identify any target organ toxicity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15%) | Compound toxicity, off-target effects, or tumor burden. | 1. Confirm accurate dosing.2. Temporarily interrupt dosing to assess recovery.3. Consider a dose reduction for the remainder of the study.4. Increase monitoring frequency.5. Provide nutritional support if necessary. |
| Gastrointestinal Distress (e.g., diarrhea) | On-target or off-target effects of the inhibitor. | 1. Monitor hydration status and provide fluid support if needed.2. Consider dietary modifications (e.g., low-fat diet).3. If severe, consider dose reduction or interruption.[5] |
| Lethargy or Reduced Activity | General malaise due to compound administration or tumor progression. | 1. Carefully observe the animal for other signs of toxicity.2. Ensure easy access to food and water.3. If persistent and severe, consider a dose reduction or humane endpoint. |
Experimental Protocols
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Workflow
To understand the relationship between this compound exposure and its efficacy and potential toxicity, a robust PK/PD analysis is recommended.
Caption: Workflow for PK/PD analysis of this compound.
ALK Signaling Pathway
Understanding the downstream effects of ALK inhibition is crucial for interpreting both efficacy and potential on-target toxicities.
Caption: Simplified ALK signaling pathway inhibited by this compound.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Management of Adverse Events Associated with Lorlatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Management of Adverse Events Associated with Lorlatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: KRCA-0008 Off-Target Effects in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of KRCA-0008 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42 kinase 1 (Ack1).[1][2][3]
Q2: Have any off-target effects of this compound been identified?
A2: Limited public data is available on the comprehensive off-target profile of this compound. However, it has been shown to inhibit the insulin receptor with an IC50 of 210 nM.[2] Further kinase selectivity profiling is recommended to fully characterize its off-target effects.
Q3: What are the downstream signaling pathways affected by this compound's on-target activity?
A3: By inhibiting ALK, this compound has been shown to suppress the phosphorylation of downstream effectors, including STAT3, Akt, and ERK1/2.[2]
Q4: What are the observed cellular effects of this compound?
A4: In ALK-positive cancer cell lines, this compound has been observed to inhibit cell proliferation, induce G0/G1 cell cycle arrest, and promote apoptosis.[2]
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary targets and a known off-target.
| Target | IC50 (nM) | Cell Line/System | Reference |
| ALK (wild-type) | 12 | Biochemical Assay | [1][3] |
| Ack1 | 4 | Biochemical Assay | [1][3] |
| ALK L1196M | 75 | Biochemical Assay | [2] |
| ALK C1156Y | 4 | Biochemical Assay | [2] |
| ALK F1174L | 17 | Biochemical Assay | [2] |
| ALK R1275Q | 17 | Biochemical Assay | [2] |
| Insulin Receptor | 210 | Biochemical Assay | [2] |
| H3122 cells | 0.08 | Cell Proliferation Assay | [2] |
| H1993 cells | 3.6 | Cell Proliferation Assay | [2] |
| Karpas-299 cells | 12 (GI50) | Cell Proliferation Assay | [2] |
| SU-DHL-1 cells | 3 (GI50) | Cell Proliferation Assay | [2] |
Troubleshooting Guides
Cell-Based Assays
Q: My cell viability assay shows inconsistent results or a weaker than expected effect of this compound. What are the possible causes and solutions?
A: Inconsistent results in cell viability assays can stem from several factors. Here's a systematic approach to troubleshooting:
-
Cell Health and Density:
-
Issue: Cells may be unhealthy, leading to high background death and masking the effect of the inhibitor. Inconsistent seeding density can also lead to variability.
-
Solution: Ensure you are using cells with low passage numbers and high viability. Optimize cell seeding density to ensure logarithmic growth throughout the experiment.[4]
-
-
Compound Solubility and Stability:
-
Issue: this compound, like many small molecules, may precipitate out of solution at high concentrations or after prolonged incubation, reducing its effective concentration.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a DMSO stock. Visually inspect the media for any signs of precipitation. Consider using a formulation with better solubility if issues persist.[2][3]
-
-
Assay-Specific Issues (e.g., MTT, XTT):
-
Issue: The chosen viability assay may be incompatible with your experimental conditions or cell type.
-
Solution: Ensure the incubation time with the viability reagent is optimized. For tetrazolium-based assays, avoid extended incubations beyond four hours.[5] Consider using an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®).[6]
-
Western Blotting for Phosphorylated Proteins
Q: I am not detecting a decrease in the phosphorylation of ALK or its downstream targets (STAT3, Akt, ERK1/2) after treatment with this compound.
A: Detecting changes in protein phosphorylation by Western blot requires careful sample preparation and optimized blotting conditions. Here are some common troubleshooting steps:
-
Sample Preparation:
-
Issue: Phosphatases in the cell lysate can dephosphorylate your target proteins, leading to a loss of signal.
-
Solution: Always work on ice and use ice-cold buffers. Crucially, add phosphatase inhibitors to your lysis buffer immediately before use.[7]
-
-
Blocking and Antibody Incubation:
-
Issue: The blocking buffer or antibody diluent can interfere with the detection of phosphorylated proteins.
-
Solution: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein, which can lead to high background. Use 5% w/v BSA in TBST instead.[8] Ensure your primary antibody is validated for the detection of the specific phosphorylated residue.
-
-
Buffer Composition:
-
Low Signal:
-
Issue: The phosphorylated form of the protein may be of low abundance.
-
Solution: Increase the amount of protein loaded onto the gel. Use a highly sensitive chemiluminescent substrate to enhance signal detection.[9] Always include a positive control (e.g., lysate from a cell line with known high levels of the target phosphorylation) and a loading control (e.g., total protein or a housekeeping gene) on your blot.[10]
-
Experimental Protocols
Kinase Selectivity Profiling (Generic Protocol)
To comprehensively assess the off-target effects of this compound, a kinase selectivity profiling assay against a broad panel of kinases is recommended.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series of the compound to be tested.
-
Kinase Panel Selection: Choose a commercially available kinase panel that covers a significant portion of the human kinome.
-
Assay Performance: The assay is typically performed in a multi-well plate format. Each well will contain a specific kinase, its substrate, ATP, and a specific concentration of this compound.
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. After a defined incubation period, the reaction is stopped.
-
Detection: The amount of substrate phosphorylation is measured. Common detection methods include radiometric assays (measuring incorporation of ³²P or ³³P), fluorescence-based assays, or luminescence-based assays that quantify the amount of ATP remaining in the well.
-
Data Analysis: The percentage of kinase activity remaining at each concentration of this compound is calculated relative to a vehicle control (DMSO). The IC50 value for each inhibited kinase is then determined.
Visualizations
Caption: ALK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for cell viability assays.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ALK | ACK | TargetMol [targetmol.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
minimizing KRCA-0008 off-target activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target activity of KRCA-0008 during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target profile of this compound?
This compound is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42-associated kinase 1 (Ack1).[1][2][3] It has demonstrated significant efficacy in suppressing the growth of ALK-positive cancer cells.[4][5]
Q2: What are the known off-targets of this compound?
Q3: What are the potential phenotypic consequences of this compound's off-target activity?
Inhibition of the insulin receptor could potentially lead to metabolic effects. Off-target inhibition of other kinases may result in unintended cellular responses or toxicity, a common challenge with kinase inhibitors.[6][7] For instance, off-target effects of other ALK inhibitors have been associated with adverse events and the development of therapeutic resistance.[8][9][10][11]
Q4: How can I determine if the observed cellular phenotype is due to on-target or off-target effects of this compound?
To differentiate between on-target and off-target effects, consider the following approaches:
-
Use of structurally unrelated inhibitors: Compare the phenotype induced by this compound with that of other ALK or Ack1 inhibitors that have different chemical scaffolds.
-
Genetic knockdown/knockout: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically deplete ALK or Ack1 and observe if the phenotype mimics the effect of this compound.
-
Rescue experiments: In a system where this compound shows an effect, try to rescue the phenotype by overexpressing a drug-resistant mutant of the intended target (ALK or Ack1).
-
Dose-response analysis: Correlate the concentration of this compound required to observe the phenotype with its known IC50 values for on-target and potential off-target kinases.
Q5: What is the recommended concentration range for using this compound in cell-based assays?
The optimal concentration of this compound will depend on the specific cell line and the experimental endpoint. It is recommended to perform a dose-response curve starting from low nanomolar concentrations up to the micromolar range to determine the effective concentration for inhibiting the target of interest while minimizing off-target effects. For example, in NPM-ALK-positive ALCL cells, complete suppression of ALK phosphorylation was observed at 100 nM.[1]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results.
Possible Cause: Off-target effects of this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Perform a Western blot to verify the inhibition of ALK and/or Ack1 phosphorylation at their respective autophosphorylation sites at the concentration of this compound you are using.
-
Use a downstream signaling pathway known to be regulated by ALK or Ack1 as a readout for target engagement. For ALK, this could include pathways involving STAT3, Akt, and ERK1/2.[4][5]
-
-
Assess Broader Kinase Inhibition:
-
If available, perform a kinome-wide profiling experiment (see Experimental Protocols section) to identify other kinases inhibited by this compound at the working concentration.
-
Consult literature for known off-targets of similar 2,4-dianilinopyrimidine-based inhibitors.
-
-
Optimize Inhibitor Concentration:
-
Titrate this compound to the lowest effective concentration that yields the desired on-target effect to minimize the likelihood of engaging off-targets.
-
Issue 2: Discrepancy between in vitro kinase assay data and cell-based assay results.
Possible Cause: Differences in ATP concentration, cellular permeability, or engagement of cellular off-targets.
Troubleshooting Steps:
-
Evaluate ATP Concentration in Kinase Assays:
-
The IC50 value of ATP-competitive inhibitors like this compound is dependent on the ATP concentration.[12] Ensure the ATP concentration used in your in vitro kinase assay is close to the physiological Km for the kinase of interest.
-
-
Assess Cellular Permeability:
-
Consider Cellular Off-Targets:
-
An observed cellular phenotype may be the result of this compound acting on an unforeseen kinase within the cell. Refer to the troubleshooting steps for "Unexpected or inconsistent experimental results."
-
Quantitative Data Summary
| Target | IC50 (nM) | Reference |
| ALK (wild-type) | 12 | [1][2][3] |
| Ack1 | 4 | [1][2][3] |
| ALK L1196M | 75 | [1] |
| ALK C1156Y | 4 | [1] |
| ALK F1174L | 17 | [1] |
| ALK R1275Q | 17 | [1] |
| Insulin Receptor | 210 | [1] |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling using Competitive Binding Assay (e.g., KINOMEscan™)
This protocol provides a general workflow for assessing the selectivity of this compound against a large panel of kinases.
Principle: A test compound (this compound) is profiled for its ability to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured by quantitative PCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Assay Execution (performed by a service provider like Eurofins DiscoverX):
-
This compound is added to wells containing the specific kinase-DNA construct and the immobilized ligand.
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
Unbound components are washed away.
-
The amount of kinase remaining bound to the solid support is quantified using qPCR.
-
-
Data Analysis:
-
Results are typically reported as a percentage of the DMSO control (% Ctrl).
-
A lower % Ctrl value indicates stronger binding of this compound to the kinase.
-
Hits are often defined as kinases with a % Ctrl below a certain threshold (e.g., <10% or <35%).
-
For confirmed hits, a Kd (dissociation constant) is determined by running an 11-point dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: The binding of a ligand (like this compound) to its target protein can increase the thermal stability of the protein. CETSA measures the extent of this stabilization in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or this compound at the desired concentration.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregated and Soluble Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Analyze the amount of the target protein (ALK or a potential off-target) remaining in the soluble fraction by Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle and this compound treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow to distinguish on-target vs. off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. KRCA 0008 | ALK | Tocris Bioscience [tocris.com]
- 4. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyclonal on- and off-target resistance mutations in an EML4-ALK positive non-small cell lung cancer patient under ALK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyclonal on- and off-target resistance mutations in an EML4-ALK positive non-small cell lung cancer patient under ALK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
KRCA-0008 Technical Support Center: Navigating Experimental Variability and Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues related to the experimental use of KRCA-0008, a selective ALK/Ack1 inhibitor. By addressing potential sources of variability, this guide aims to enhance experimental reproducibility and ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound and what is its mechanism of action?
This compound is a selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42-associated kinase 1 (Ack1), with IC50 values of 12 nM and 4 nM, respectively.[1][2] In cancer cells with aberrant ALK activation, such as NPM-ALK-positive anaplastic large-cell lymphoma (ALCL), this compound inhibits ALK autophosphorylation. This blockade of ALK activity subsequently suppresses downstream signaling pathways, including STAT3, Akt, and ERK1/2, leading to the induction of G0/G1 cell cycle arrest and apoptosis.[3][4]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Repeated freeze-thaw cycles should be avoided to maintain compound integrity. When preparing working solutions, it is crucial to ensure complete dissolution.
Q3: In which cell lines has this compound shown anti-proliferative activity?
This compound has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly those with ALK fusions.
| Cell Line | Cancer Type | Noted IC50/GI50 | Reference |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | 12 nM (GI50) | [1] |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | 3 nM (GI50) | [1] |
| H3122 | Non-Small Cell Lung Cancer | 0.08 nM (IC50) | [1] |
| H1993 | Non-Small Cell Lung Cancer | 3.6 nM (IC50) | [1] |
| U937 | Histiocytic Lymphoma | 3.5 µM (GI50) | [1] |
Q4: What are some general challenges in cancer biology research that might affect my experiments with this compound?
Preclinical cancer research often faces challenges in reproducibility.[5] These can stem from a lack of detailed reporting in original studies, making it difficult to replicate experimental protocols precisely.[6] For instance, obtaining complete datasets and detailed methodologies from original authors can be a significant hurdle.[6] When using this compound, it is crucial to meticulously document all experimental parameters to aid in troubleshooting and ensure the replicability of your findings.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of ALK Phosphorylation
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure this compound has been stored correctly at -80°C or -20°C and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh working solutions for each experiment. |
| Suboptimal Concentration | Verify the concentration of this compound used. Complete suppression of ALK phosphorylation in NPM-ALK-positive ALCL cells has been observed at 100 nM.[1] Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Incorrect Treatment Time | The inhibition of ALK-dependent signaling pathways has been demonstrated after a 4-hour treatment with this compound.[1][7] Optimize the treatment duration for your assay. |
| Cell Line Integrity | Confirm the identity and ALK status of your cell line through STR profiling and western blotting. Ensure cells are healthy and in the logarithmic growth phase. |
Issue 2: High Variability in Cell Viability/Proliferation Assays
| Potential Cause | Troubleshooting Step |
| Incomplete Drug Dissolution | This compound is soluble in DMSO. Ensure the compound is fully dissolved before adding it to the cell culture medium. A protocol for in vivo dissolution involves a stock solution in DMSO followed by dilution in 20% SBE-β-CD in saline or corn oil.[1] For in vitro work, ensure the final DMSO concentration is consistent across all treatments and does not exceed a cytotoxic level (typically <0.5%). |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure that cells are in the exponential growth phase for the duration of the experiment (e.g., 72 hours for apoptosis assays).[1] Inconsistent cell numbers can lead to significant variability. |
| Assay Timing | The timing of the assay readout is critical. For this compound, effects on cell cycle have been observed at 48 hours and apoptosis at 72 hours.[1] Ensure the assay endpoint is appropriate for the biological question. |
| Edge Effects in Multi-well Plates | To minimize "edge effects" in 96-well plates, avoid using the outer wells or fill them with sterile PBS or medium. |
Key Experimental Protocols
Western Blotting for ALK Phosphorylation
-
Cell Treatment: Seed Karpas-299 or SU-DHL-1 cells and allow them to adhere and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0-1000 nM) or a vehicle control (DMSO) for 4 hours.[1][7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ALK, total ALK, and a loading control (e.g., β-actin) overnight at 4°C.[7]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cell Treatment: Treat ALCL cells expressing NPM-ALK with this compound (e.g., 0-100 nM) for 48 hours.[1]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The induction of G0/G1 cell cycle arrest is an expected outcome.[3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits NPM-ALK autophosphorylation, blocking downstream signaling.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study Finds Reproducibility Issues in High-Impact Cancer Papers | The Scientist [the-scientist.com]
- 6. Reproducibility in Cancer Biology: Challenges for assessing replicability in preclinical cancer biology | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving KRCA-0008 Efficacy in Resistant Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to KRCA-0008, a selective ALK/Ack1 inhibitor. The information provided is based on established mechanisms of resistance to anaplastic lymphoma kinase (ALK) inhibitors and offers strategies to investigate and potentially overcome reduced efficacy of this compound in experimental models.
Frequently Asked Questions (FAQs)
Q1: My ALK-positive cancer cells are showing decreased sensitivity to this compound. What are the potential reasons?
A1: Decreased sensitivity, or resistance, to ALK inhibitors like this compound can be broadly categorized into two main types:
-
ALK-dependent resistance: This is due to genetic changes in the ALK gene itself. The most common cause is the acquisition of secondary mutations in the ALK kinase domain, which can interfere with the binding of this compound. Another, less common, mechanism is the amplification of the ALK fusion gene, leading to overexpression of the ALK protein, which may overwhelm the inhibitory capacity of the drug.[1][2][3]
-
ALK-independent resistance: In this scenario, cancer cells activate alternative signaling pathways to bypass their dependency on ALK for survival and proliferation.[3][4] This is often referred to as "bypass signaling."
Q2: What are the common secondary mutations in ALK that confer resistance to ALK inhibitors?
A2: While specific resistance mutations to this compound have not been documented in the literature, we can extrapolate from data on other ALK inhibitors. Some of the most frequently observed resistance mutations include L1196M (the "gatekeeper" mutation), G1202R, G1269A, and I1171N.[2][5][6] The G1202R mutation is particularly noteworthy as it confers a high level of resistance to many second-generation ALK inhibitors.[5][6]
Table 1: Common ALK Kinase Domain Mutations Associated with Resistance to ALK Inhibitors
| Mutation | Location in Kinase Domain | Known Resistance To |
| L1196M | Gatekeeper residue | Crizotinib, Ceritinib, Brigatinib[2][5] |
| G1202R | Solvent front | Crizotinib, Alectinib, Ceritinib, Brigatinib[5][6] |
| G1269A | ATP-binding pocket | Crizotinib[5][6] |
| I1171N/T/S | αC helix | Alectinib[2][6] |
| C1156Y | ATP-binding pocket | Crizotinib[6] |
| F1174V | ATP-binding pocket | Ceritinib[6] |
Q3: What are the key bypass signaling pathways that can be activated in this compound resistant cells?
A3: The activation of alternative signaling pathways allows cancer cells to circumvent the effects of ALK inhibition. Key bypass pathways implicated in resistance to ALK inhibitors include:
-
EGFR (Epidermal Growth Factor Receptor) pathway activation: Upregulation or activating mutations in EGFR can lead to downstream signaling that promotes cell survival.[6][7]
-
MET amplification: Increased MET receptor tyrosine kinase signaling can also drive resistance.[7]
-
RAS-MEK-ERK pathway activation: Mutations in KRAS or other components of this pathway can render cells independent of ALK signaling.[4]
-
PI3K-AKT pathway activation: This is another critical survival pathway that can be activated to overcome ALK inhibition.[8]
Q4: What experimental approaches can I use to determine the mechanism of resistance in my cell lines?
A4: To investigate the mechanism of resistance, a combination of molecular and cellular biology techniques is recommended:
-
Sanger sequencing or next-generation sequencing (NGS) of the ALK kinase domain: This will identify any secondary mutations that may have arisen in your resistant cell population.
-
Western blotting: This technique is crucial for assessing the activation status of key signaling proteins in both sensitive and resistant cells. You should probe for phosphorylated (activated) forms of ALK, STAT3, Akt, and ERK1/2, as well as key proteins in potential bypass pathways like p-EGFR and p-MET.[8]
-
Cell viability assays: Assays like MTT or CellTiter-Glo can be used to determine the IC50 of this compound in your resistant cells and to test the efficacy of combination therapies.[9][10][11]
-
Co-immunoprecipitation (Co-IP): This can be used to investigate changes in protein-protein interactions that might contribute to resistance, for example, the interaction of ALK with new binding partners.[12][13][14]
Troubleshooting Guide
Issue 1: Gradual loss of this compound efficacy over time in cell culture.
| Potential Cause | Troubleshooting Step |
| Development of resistant clones | 1. Perform a dose-response curve (cell viability assay) to confirm the shift in IC50. 2. Isolate single-cell clones from the resistant population and test their individual sensitivity to this compound. 3. Sequence the ALK kinase domain of resistant clones to check for mutations. 4. Perform western blot analysis to check for bypass pathway activation. |
| Drug instability | 1. Prepare fresh stock solutions of this compound. 2. Aliquot and store the stock solution at -80°C to minimize freeze-thaw cycles. |
| Cell line contamination | 1. Perform cell line authentication (e.g., STR profiling). 2. Regularly test for mycoplasma contamination. |
Issue 2: this compound is ineffective in a new ALK-positive cell line.
| Potential Cause | Troubleshooting Step |
| Pre-existing resistance mechanisms | 1. Sequence the ALK kinase domain to check for baseline mutations. 2. Analyze the baseline activation state of bypass signaling pathways (EGFR, MET, etc.) via western blot. |
| Incorrect ALK fusion status | 1. Confirm the presence of the ALK fusion protein by western blot and/or FISH. |
| Low Ack1 expression/activity | 1. As this compound also inhibits Ack1, confirm Ack1 expression and phosphorylation status in your cell line. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on adherent cells in a 96-well format.
Materials:
-
Resistant and sensitive cells
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to attach overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at 37°C for 4 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9][11]
Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the phosphorylation status of ALK and downstream signaling proteins.
Materials:
-
Resistant and sensitive cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Plate cells and allow them to attach. Treat with this compound at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an ECL reagent and an imaging system.[15][16][17]
Signaling Pathways and Experimental Workflows
Caption: ALK signaling pathway and the inhibitory action of this compound.
Caption: Major mechanisms of resistance to ALK inhibitors.
References
- 1. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Molecular resistance mechanisms of ALK inhibitors and implications for therapeutic management of ALK-rearranged lung cancer patients - Niu - Translational Cancer Research [tcr.amegroups.org]
- 4. Overcoming TKI resistance in fusion-driven NSCLC: new generation inhibitors and rationale for combination strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 8. assaygenie.com [assaygenie.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. CST | Cell Signaling Technology [cellsignal.com]
common pitfalls in KRCA-0008 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during experiments with KRCA-0008.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated CDC42 Kinase 1 (ACK1).[1][2] It functions by inhibiting the autophosphorylation of ALK, which subsequently blocks downstream signaling pathways crucial for cell proliferation and survival.[3][4]
Q2: Which signaling pathways are affected by this compound?
A2: By inhibiting ALK, this compound blocks the phosphorylation and activation of key downstream signaling molecules, including STAT3, Akt, and ERK1/2.[3][5]
Q3: In which cancer cell lines has this compound shown efficacy?
A3: this compound has demonstrated strong anti-proliferative and pro-apoptotic effects in cancer cell lines expressing constitutively activated ALK, particularly NPM-ALK-positive anaplastic large-cell lymphoma (ALCL) cell lines such as Karpas-299 and SU-DHL-1.[1][3]
Q4: What are the recommended in vitro concentrations for this compound?
A4: The effective concentration of this compound can vary between cell lines. For instance, the GI₅₀ (concentration for 50% growth inhibition) has been reported to be 12 nM in Karpas-299 cells and 3 nM in SU-DHL-1 cells.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.
Q5: How should this compound be prepared for in vivo studies?
A5: For in vivo experiments, such as in a Karpas-299 xenograft model, this compound has been administered orally at doses of 25 and 50 mg/kg, prepared for oral gavage.[1] The vehicle used for administration should be optimized for solubility and animal safety.
Troubleshooting Guides
Cell-Based Assays
| Issue | Potential Cause | Recommended Solution |
| Low Cell Viability or High Toxicity | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal GI₅₀ for your cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%). | |
| Inconsistent or Non-reproducible Results | Cell passage number is too high, leading to genetic drift. | Use cells with a consistent and low passage number for all experiments. |
| Inconsistent cell seeding density. | Ensure uniform cell seeding density across all wells and plates. | |
| Variability in drug treatment time. | Adhere to a strict and consistent incubation time with this compound for all replicates and experiments. | |
| Unexpected Cell Cycle Arrest or Apoptosis Profile | Suboptimal this compound concentration. | Titrate the concentration of this compound. Lower concentrations may induce cell cycle arrest, while higher concentrations may be required for significant apoptosis.[3][5] |
| Incorrect timing for analysis. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing changes in cell cycle or apoptosis. |
Western Blotting for Phospho-Proteins
| Issue | Potential Cause | Recommended Solution |
| Weak or No Phospho-ALK Signal | Insufficient this compound treatment time or concentration. | Treat cells with an effective concentration of this compound (e.g., 100 nM) for an adequate duration (e.g., 4 hours) to observe complete suppression of ALK phosphorylation.[1][4] |
| Inefficient protein extraction. | Use lysis buffers containing phosphatase and protease inhibitors to preserve protein phosphorylation status. | |
| Poor antibody quality. | Use a validated phospho-specific antibody for ALK and its downstream targets. | |
| High Background on Western Blot | Insufficient blocking. | Block the membrane with 5% BSA or non-fat milk in TBST for at least 1 hour at room temperature. |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to optimize the signal-to-noise ratio. | |
| Non-specific Bands | Non-specific antibody binding. | Increase the stringency of the washing steps (e.g., increase the number of washes or the Tween-20 concentration in TBST). |
| Protein degradation. | Handle cell lysates on ice and add protease inhibitors to the lysis buffer. |
Experimental Protocols & Workflows
General Experimental Workflow for In Vitro Analysis
References
KRCA-0008 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of KRCA-0008. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
What is the expected purity of this compound? Commercial suppliers of this compound typically provide a purity of ≥99% as determined by High-Performance Liquid Chromatography (HPLC). However, purity can vary between batches and suppliers, with some reporting purities around 96.19%.[1] It is crucial to refer to the batch-specific Certificate of Analysis (CoA) for precise purity information.
How should this compound be stored? For long-term storage, this compound should be kept at -80°C, where it is stable for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is recommended.[1]
What are the key biological activities of this compound? this compound is a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated CDC42 Kinase 1 (ACK1).[2] It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and cause G0/G1 cell cycle arrest by blocking downstream signaling pathways of ALK.[3][4]
In which solvents is this compound soluble? this compound is soluble in Dimethyl Sulfoxide (DMSO). For in vivo studies, it can be prepared in solutions such as 20% SBE-β-CD in saline or corn oil.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Purity Results via HPLC | Inadequate column equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before injection. |
| Sample degradation | Prepare fresh samples and use them immediately. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Inappropriate mobile phase | Optimize the mobile phase composition and gradient to achieve better peak separation. | |
| Poor Solubility in Aqueous Buffers | Low intrinsic solubility | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Note the final concentration of the organic solvent. |
| Incorrect pH of the buffer | Adjust the pH of the aqueous buffer, as the solubility of this compound may be pH-dependent. | |
| Unexpected Biological Activity | Incorrect dosage or concentration | Verify calculations for dilutions and treatment concentrations. Perform a dose-response experiment to confirm the optimal concentration. |
| Cell line integrity | Ensure the cell lines used are not contaminated and express the target proteins (e.g., ALK). |
Quantitative Data Summary
Table 1: Physicochemical and Purity Information for this compound
| Parameter | Value | Reference |
| Molecular Formula | C30H37ClN8O4 | [2] |
| Molecular Weight | 609.12 g/mol | [2] |
| Purity (HPLC) | ≥99% or 96.19% | [1] |
| CAS Number | 1472795-20-2 | [2] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | IC50/GI50 | Reference |
| ACK1 | 4 nM | [1][2] |
| ALK | 12 nM | [1][2] |
| ALK (L1196M) | 75 nM | [1] |
| ALK (C1156Y) | 4 nM | [1] |
| ALK (F1174L) | 17 nM | [1] |
| ALK (R1275Q) | 17 nM | [1] |
| Insulin Receptor | 210 nM | [1] |
| H3122 Lung Cancer Cells | 80 nM | |
| Karpas-299 Cells | 12 nM | [1] |
| SU-DHL-1 Cells | 3 nM | [1] |
| U937 Cells | 3.5 µM | [1] |
Experimental Protocols
Representative HPLC Method for Purity Assessment of this compound
This protocol is a representative method and may require optimization for specific instrumentation and batches of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions over 1 minute.
-
Equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve this compound in DMSO to a final concentration of 1 mg/mL.
Visualizations
Caption: this compound inhibits ALK, blocking downstream signaling pathways to induce apoptosis.
Caption: A logical workflow for troubleshooting out-of-specification purity results for this compound.
References
Validation & Comparative
A Preclinical and Clinical Head-to-Head: KRCA-0008 vs. Crizotinib in ALK-Positive Lymphoma
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparative Analysis of Two Anaplastic Lymphoma Kinase (ALK) Inhibitors
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in a subset of non-Hodgkin lymphomas, particularly anaplastic large-cell lymphoma (ALCL). The chromosomal translocation resulting in the NPM-ALK fusion protein drives oncogenesis, making it an ideal candidate for targeted inhibition. Crizotinib, a first-generation ALK inhibitor, has demonstrated clinical efficacy and gained regulatory approval for relapsed or refractory ALK-positive systemic ALCL.[1] KRCA-0008 is a newer, potent and selective dual inhibitor of ALK and Ack1, showing promise in preclinical studies.[2][3][4] This guide provides a comprehensive comparison of this compound and crizotinib, focusing on their performance in ALK-positive lymphoma based on available experimental data.
Mechanism of Action and Signaling Pathway
Both this compound and crizotinib are tyrosine kinase inhibitors that competitively bind to the ATP-binding pocket of ALK, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[5][6][7] The NPM-ALK fusion protein activates several key signaling cascades, including the JAK/STAT, PI3K/AKT/mTOR, and RAS/ERK pathways.[5] Inhibition of ALK by either this compound or crizotinib leads to the downregulation of these pathways, ultimately inducing cell cycle arrest and apoptosis in ALK-positive lymphoma cells.[8][9]
Caption: ALK Signaling Pathway in ALK-Positive Lymphoma.
Preclinical Efficacy: In Vitro Studies
This compound has demonstrated potent inhibitory activity against ALK and Ack1 kinases with IC50 values of 12 nM and 4 nM, respectively.[3][4] In ALK-positive ALCL cell lines, this compound strongly suppressed proliferation and survival.[8] Crizotinib has also shown potent, dose-dependent inhibition of cell growth in ALK-positive ALCL cell lines.[9]
| Parameter | This compound | Crizotinib | Cell Lines | Reference |
| ALK IC50 | 12 nM | Not explicitly stated in lymphoma studies | Biochemical Assay | [3][4] |
| Ack1 IC50 | 4 nM | Not applicable | Biochemical Assay | [3][4] |
| Cell Proliferation IC50 | Not explicitly stated | 54.1 nM | Karpas 299 | [9] |
| Cell Proliferation IC50 | Not explicitly stated | 53.4 nM | SU-DHL-1 | [9] |
Table 1: In Vitro Inhibitory Activity of this compound and Crizotinib.
This compound was found to induce G0/G1 cell cycle arrest and apoptosis by inhibiting the phosphorylation of downstream signaling molecules including STAT3, Akt, and ERK1/2.[8] Similarly, crizotinib has been shown to inhibit the phosphorylation of ALK, AKT, and ERK.[9]
Preclinical Efficacy: In Vivo Studies
In a Karpas-299 xenograft model, oral administration of this compound at a dose of 50 mg/kg twice daily for two weeks resulted in strong suppression of tumor growth.[8] Crizotinib has also demonstrated significant antitumor effects in a Karpas 299 xenograft model, both as a monotherapy and in combination with other agents.[9] A direct head-to-head in vivo comparison in a lymphoma model has not been published.
| Drug | Dose | Dosing Schedule | Xenograft Model | Outcome | Reference |
| This compound | 50 mg/kg | Twice daily (BID), oral | Karpas-299 | Strong suppression of tumor growth | [8] |
| Crizotinib | Not specified | Not specified | Karpas-299 | Significant antitumor effect | [9] |
Table 2: In Vivo Efficacy in ALK-Positive Lymphoma Xenograft Models.
Clinical Efficacy and Safety: Crizotinib
Crizotinib has been evaluated in clinical trials for patients with relapsed or refractory ALK-positive systemic ALCL. The French AcSé-crizotinib trial reported a response rate of 67% at 8 weeks in a cohort of 24 evaluable patients.[10] Another study reported an overall response rate of 90.9% in 11 heavily pretreated ALK+ lymphoma patients.[7] Common treatment-related adverse events include diarrhea, vomiting, nausea, and vision disorders.[1]
| Clinical Trial | Patient Population | N | Overall Response Rate (ORR) | Key Outcomes | Reference |
| AcSé-crizotinib | Relapsed/refractory ALK+ ALCL | 24 | 67% (at 8 weeks) | 3-year PFS: 40%, 3-year OS: 63% | [10] |
| Gambacorti-Passerini et al. | Advanced, chemoresistant ALK+ lymphoma | 11 | 90.9% | 2-year OS: 72.7%, 2-year PFS: 63.7% | [7] |
Table 3: Clinical Efficacy of Crizotinib in ALK-Positive Lymphoma.
Experimental Protocols
Cell Viability Assay (General Protocol)
A common method for assessing cell viability is the MTS assay.
-
Cell Seeding: Seed ALK-positive lymphoma cells (e.g., Karpas-299, SU-DHL-1) in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound or crizotinib for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega).
-
Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan product is proportional to the number of living cells in the culture.
Western Blotting for Phospho-ALK and Downstream Targets
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ALK, total ALK, phospho-STAT3, total STAT3, phospho-Akt, total Akt, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Western Blotting Experimental Workflow.
In Vivo Xenograft Study (General Protocol)
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Cell Implantation: Subcutaneously inject ALK-positive lymphoma cells (e.g., 5 x 10^6 Karpas-299 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Then, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or crizotinib orally at the specified doses and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) every 2-3 days. Calculate tumor volume using the formula: (length x width²) / 2.
-
Endpoint: Continue treatment for a predetermined period (e.g., 2-3 weeks) or until tumors in the control group reach a specific size. Monitor animal body weight as a measure of toxicity.
Conclusion
Both this compound and crizotinib are effective inhibitors of the ALK signaling pathway in ALK-positive lymphoma. Preclinical data suggests that this compound is a potent ALK inhibitor with strong anti-tumor activity in vitro and in vivo. Crizotinib is a clinically validated therapeutic agent with proven efficacy in patients with relapsed or refractory ALK-positive ALCL. The dual inhibition of ALK and Ack1 by this compound may offer a distinct therapeutic advantage, although this requires further investigation. A direct preclinical in vivo comparison and future clinical trials of this compound are warranted to fully elucidate its therapeutic potential relative to crizotinib in this patient population.
References
- 1. Synergistic Drug Combinations Prevent Resistance in ALK+ Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peakproteins.com [peakproteins.com]
- 4. Crizotinib in Combination with Everolimus Synergistically Inhibits Proliferation of Anaplastic Lymphoma KinaseâPositive Anaplastic Large Cell Lymphoma [e-crt.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting autophagy enhances the anti-tumoral action of crizotinib in ALK-positive anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crizotinib in advanced, chemoresistant anaplastic lymphoma kinase-positive lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Crizotinib in Combination with Everolimus Synergistically Inhibits Proliferation of Anaplastic Lymphoma Kinase‒Positive Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of KRCA-0008 and Next-Generation ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational anaplastic lymphoma kinase (ALK) inhibitor, KRCA-0008, with approved next-generation ALK inhibitors: alectinib, brigatinib, and lorlatinib. The information presented is based on publicly available preclinical and clinical data, offering a resource for researchers in oncology and drug development.
Executive Summary
This compound is a potent and selective dual inhibitor of ALK and Ack1 tyrosine kinases.[1][2][3] Next-generation ALK inhibitors, including alectinib, brigatinib, and lorlatinib, have demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), particularly in overcoming resistance to the first-generation inhibitor, crizotinib. This guide will delve into a comparative analysis of their mechanisms of action, in vitro and in vivo efficacy, and their activity against known ALK resistance mutations.
Mechanism of Action and Signaling Pathways
Constitutive activation of the ALK receptor tyrosine kinase, due to chromosomal rearrangements, mutations, or gene amplification, is a key driver in various cancers, including anaplastic large-cell lymphoma (ALCL) and NSCLC.[4][5] This aberrant ALK activity triggers downstream signaling cascades, primarily the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, which promote cell proliferation, survival, and evasion of apoptosis.[1][2][6][7][8]
This compound, like the next-generation ALK inhibitors, exerts its anti-cancer effects by inhibiting the autophosphorylation of ALK, thereby blocking these critical downstream signaling pathways.[4] Specifically, this compound has been shown to suppress the phosphorylation of STAT3, Akt, and ERK1/2.[4]
Alectinib is a highly selective ALK and RET proto-oncogene inhibitor.[9] Brigatinib is a potent inhibitor of ALK and also shows activity against ROS1 and mutant forms of EGFR.[6][7] Lorlatinib, a third-generation inhibitor, was designed to penetrate the blood-brain barrier and inhibit a wide range of ALK resistance mutations.[10][11][12]
Comparative In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and next-generation ALK inhibitors against wild-type ALK, various ALK resistance mutations, and cancer cell lines.
Table 1: Biochemical IC50 Values against ALK and its Mutants (nM)
| Target | This compound | Alectinib | Brigatinib | Lorlatinib |
| Wild-type ALK | 12[1] | 1.9[4] | 0.6[13] | ~1[14] |
| L1196M | 75[1] | Active[13] | 9[5] | Active[7] |
| C1156Y | 4[1] | Active[13] | 15[5] | Active[7] |
| F1174L | 17[1] | Active[13] | 24[5] | 2.3[15] |
| R1275Q | 17[1] | - | 13[5] | 2.9[15] |
| G1202R | - | Inactive[4] | 184[5] | 80[4] |
| G1269A | - | Active[13] | 21[5] | Active[7] |
| I1171N/S/T | - | Inactive[16] | Active[6] | Active[7] |
| V1180L | - | Inactive[16] | Active[6] | Active[7] |
| Note: "-" indicates data not available in the searched sources. "Active" indicates reported inhibitory activity without specific IC50 values in the cited sources. |
Table 2: Anti-proliferative Activity (GI50/IC50) in ALK-positive Cell Lines (nM)
| Cell Line | This compound | Alectinib | Brigatinib | Lorlatinib |
| Karpas-299 (NPM-ALK) | 12 (GI50)[8] | - | 4-31 (GI50)[13] | - |
| SU-DHL-1 (NPM-ALK) | 3 (GI50)[8] | - | 4-31 (GI50)[13] | - |
| H3122 (EML4-ALK) | 0.08 (IC50)[8] | 30[17] | 14 (IC50)[6] | - |
| H2228 (EML4-ALK) | - | 240[17] | - | - |
| Note: "-" indicates data not available in the searched sources. |
Comparative In Vivo Efficacy
In vivo studies using xenograft models provide crucial information on the therapeutic potential of these inhibitors.
Table 3: In Vivo Efficacy in ALK-positive Xenograft Models
| Inhibitor | Model | Dosing | Outcome |
| This compound | Karpas-299 (ALCL) xenograft | 50 mg/kg, BID, p.o. for 2 weeks | Strong suppression of tumor growth.[4] |
| Alectinib | H2228 (NSCLC) xenograft | 20 or 60 mg/kg, QD, p.o. | Substantial and sustained tumor regression.[5] |
| Brigatinib | Karpas-299 (ALCL) xenograft | 50 and 100 mg/kg, QD, p.o. | Near-complete tumor regression.[6] |
| Lorlatinib | ALK-positive NSCLC patient-derived xenografts | - | Dose-dependent tumor growth inhibition.[12] |
| Note: "-" indicates specific dosing details were not available in the searched sources. p.o. = oral administration; BID = twice daily; QD = once daily. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of ALK inhibitors.
ALK Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on ALK enzymatic activity.
-
Reagents and Materials: Recombinant human ALK protein, ATP, substrate peptide (e.g., poly-Glu-Tyr), kinase assay buffer, test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the ALK enzyme, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™) which correlates with kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.
-
Cell Viability Assay (e.g., MTT/CCK-8)
This assay determines the effect of an inhibitor on the proliferation and viability of cancer cells.
-
Cell Culture: Culture ALK-positive cancer cell lines (e.g., Karpas-299, H3122) in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: For MTT, solubilize the formazan crystals and measure the absorbance. For CCK-8, directly measure the absorbance.
-
Analysis: Calculate cell viability as a percentage of the untreated control and determine the GI50/IC50 values.
ALK Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block ALK autophosphorylation in cells.
-
Cell Treatment: Treat ALK-positive cells with various concentrations of the inhibitor for a defined period.
-
Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ALK (p-ALK) and total ALK, followed by secondary antibodies.
-
Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence) and quantify the band intensities to determine the extent of phosphorylation inhibition.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of an inhibitor in a living organism.
-
Cell Implantation: Subcutaneously inject ALK-positive cancer cells into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups and administer the inhibitor (e.g., orally) at a specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
Conclusion
This compound demonstrates potent in vitro activity against wild-type ALK and several crizotinib-resistant mutations, with strong anti-proliferative effects in ALK-positive cell lines and significant tumor growth inhibition in a xenograft model. The next-generation ALK inhibitors, alectinib, brigatinib, and lorlatinib, have established clinical efficacy and exhibit distinct profiles against a broader range of ALK resistance mutations. A direct, comprehensive preclinical comparison of this compound against all three next-generation inhibitors across a standardized panel of ALK mutations would be beneficial for a more definitive assessment of its relative potential. The data presented in this guide serves as a valuable resource for the scientific community to inform further research and development in the field of ALK-targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Long-term efficacy and improved overall survival of lorlatinib in anaplastic lymphoma kinase-rearranged lung cancer: is cure a dream or a reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alectinib in the treatment of ALK-positive metastatic non-small cell lung cancer: clinical trial evidence and experience with a focus on brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com.cn [promega.com.cn]
- 16. promega.com [promega.com]
- 17. Real-world analysis of the efficacy and safety of lorlatinib in ALK-positive non-small cell lung cancer patients in China - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: KRCA-0008 and Lorlatinib in ALK-Driven Cancers
For Immediate Release
In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-driven malignancies, the third-generation inhibitor lorlatinib has established a significant clinical footprint. Now, a newer investigational agent, KRCA-0008, has emerged from preclinical studies, presenting a profile that warrants a comparative evaluation. This guide provides a detailed comparison of the preclinical efficacy of this compound and lorlatinib, offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.
At a Glance: Comparative Efficacy
| Parameter | This compound | Lorlatinib | Reference |
| Target Kinases | ALK, Ack1 | ALK, ROS1 | [1] |
| Wild-Type ALK Inhibition (IC50) | 12 nM | <0.07 nM (Ki) | [1] |
In Vitro Efficacy: Inhibition of ALK and Downstream Signaling
This compound has demonstrated potent inhibitory activity against wild-type ALK and several clinically relevant ALK mutations in enzymatic assays. Lorlatinib, a potent dual ALK and ROS1 inhibitor, has shown sub-nanomolar inhibitory constants against wild-type ALK.
Comparative Inhibition of ALK Mutants (IC50, nM)
| ALK Mutant | This compound | Lorlatinib | Reference |
| L1196M | 75 | 0.7 (Ki) | [2][3] |
| C1156Y | 4 | Not explicitly found | [2] |
| F1174L | 17 | 2.3 | [2][4] |
| R1275Q | 17 | 2.9 | [2][4] |
| G1202R | Not explicitly found | 37 | [2] |
Cell-Based Proliferation Assays (GI50/IC50, nM)
| Cell Line | ALK Status | This compound (GI50) | Lorlatinib (IC50) | Reference |
| Karpas-299 | NPM-ALK | 12 | Not explicitly found for proliferation | [2] |
| SU-DHL-1 | NPM-ALK | 3 | Not explicitly found for proliferation | [2] |
| H3122 | EML4-ALK v1 | 0.08 | ~10 (from graph) | [2][5] |
| H1993 | ALK-negative | 3600 | Not applicable | [2] |
| H2228 | EML4-ALK v3 | Not explicitly found | ~10 (from graph) | [5] |
In Vivo Efficacy: Xenograft Tumor Models
Both this compound and lorlatinib have demonstrated significant anti-tumor activity in mouse xenograft models.
Karpas-299 (NPM-ALK) Xenograft Model
Oral administration of this compound (50 mg/kg, twice daily) for two weeks resulted in strong suppression of tumor growth in mice bearing Karpas-299 xenografts.[1]
Lorlatinib has also been evaluated in Karpas-299 xenograft models, where it was used to generate resistant tumors for further study.[6] This indicates its activity in this model, though direct comparative tumor growth inhibition data with this compound at equivalent doses is not available.
H3122 (EML4-ALK) Xenograft Model
While specific data for this compound in an H3122 xenograft model was not found in the reviewed literature, this cell line was used in in vitro assays. Lorlatinib has been shown to be effective in H3122 xenograft models, leading to tumor regression.[6]
Signaling Pathway Inhibition
Both this compound and lorlatinib exert their anti-cancer effects by inhibiting the ALK tyrosine kinase, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival.
References
- 1. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
KRCA-0008: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor KRCA-0008's selectivity against its primary targets and other kinases, based on available experimental data. This compound is a potent, orally bioavailable dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated CDC42 Kinase 1 (ACK1).[1][2] Understanding its selectivity is crucial for its development as a therapeutic agent and its use as a chemical probe in cancer research.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been quantified against several kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) for its primary targets, crizotinib-resistant ALK mutants, and the insulin receptor.
| Kinase Target | IC50 (nM) | Reference |
| Primary Targets | ||
| ALK (Anaplastic Lymphoma Kinase) | 12 | [3] |
| ACK1 (Activated CDC42 Kinase 1) | 4 | [3] |
| Crizotinib-Resistant ALK Mutants | ||
| ALK L1196M | 75 | [3] |
| ALK C1156Y | 4 | [3] |
| ALK F1174L | 17 | [3] |
| ALK R1275Q | 17 | [3] |
| Other Kinases | ||
| Insulin Receptor | 210 | [3] |
Note: A comprehensive kinome-wide selectivity profile for this compound against a broad panel of kinases is not publicly available at this time. The data presented here is based on targeted assays reported in the literature.
Experimental Methodologies
The determination of kinase inhibition, as summarized above, is typically performed using in vitro biochemical assays. While the specific protocols for this compound are not detailed in the available literature, a general methodology for such assays is described below.
General In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a common method for measuring the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase enzyme.
-
Specific peptide or protein substrate for the kinase.
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP).
-
Kinase reaction buffer (typically containing MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control inhibitor.
-
96-well or 384-well assay plates.
-
Filter paper membranes (for radiometric assays).
-
Scintillation counter or luminescence/fluorescence plate reader.
-
-
Assay Procedure:
-
A reaction mixture is prepared containing the kinase, its substrate, and the kinase buffer in the wells of an assay plate.
-
The test compound (this compound) is added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a predetermined time at a specific temperature (e.g., 30°C).
-
The reaction is terminated, often by the addition of a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.
-
The amount of phosphorylated substrate is quantified. In radiometric assays, this involves washing the filter membranes to remove unincorporated [γ-³³P]ATP and then measuring the remaining radioactivity using a scintillation counter. For non-radiometric assays, this may involve luminescence or fluorescence-based detection methods.
-
-
Data Analysis:
-
The percentage of kinase activity for each compound concentration is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a dose-response curve.
-
Visualizing Experimental and Logical Frameworks
To further elucidate the processes involved in evaluating this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the affected signaling pathway.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: this compound inhibits ALK and ACK1 signaling pathways.
References
Navigating the Landscape of Resistance to ALK Inhibitors: A Comparative Guide Focused on KRCA-0008
For Researchers, Scientists, and Drug Development Professionals
The emergence of acquired resistance remains a critical challenge in the clinical application of anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitors (TKIs). While KRCA-0008 has demonstrated potent preclinical activity against ALK-positive malignancies, a comprehensive understanding of its potential resistance mechanisms is paramount for its strategic development and clinical positioning. This guide provides a comparative analysis of this compound's performance against known ALK resistance mutations and contextualizes it within the broader landscape of acquired resistance to other ALK inhibitors. Detailed experimental protocols and pathway visualizations are included to empower researchers in the investigation of potential resistance to this novel agent.
Comparative Efficacy of this compound and Other ALK Inhibitors
This compound is a selective inhibitor of ALK and Ack1, demonstrating potent inhibition of ALK-dependent signaling pathways.[1] While specific studies on acquired resistance to this compound are not yet available, its inhibitory activity has been profiled against several known ALK mutations that confer resistance to other ALK inhibitors.
| Compound | ALK (wild-type) IC₅₀ (nM) | ALK L1196M IC₅₀ (nM) | ALK C1156Y IC₅₀ (nM) | ALK F1174L IC₅₀ (nM) | ALK R1275Q IC₅₀ (nM) |
| This compound | 12 | 75 | 4 | 17 | 17 |
| Crizotinib | - | Known Resistance | Known Resistance | Known Resistance | - |
| Alectinib | - | Sensitive | - | Sensitive | - |
| Ceritinib | - | Sensitive | Known Resistance | - | - |
| Lorlatinib | - | Sensitive | Sensitive | Sensitive | - |
| Table 1: Comparative IC₅₀ values of this compound and other ALK inhibitors against wild-type ALK and common resistance mutations. Data for this compound from MedchemExpress.[1] Information on other inhibitors is compiled from various sources. Dashes indicate that specific, directly comparable IC₅₀ values were not available in the initial search results. |
Acquired Resistance Mechanisms to ALK Inhibitors
The mechanisms of acquired resistance to ALK TKIs can be broadly classified into two categories: on-target alterations affecting the ALK gene itself and off-target mechanisms involving the activation of bypass signaling pathways.
On-Target ALK Resistance Mechanisms
Secondary mutations within the ALK kinase domain are a common mechanism of acquired resistance. These mutations can interfere with drug binding or stabilize the active conformation of the kinase.
| ALK Mutation | Affected ALK Inhibitor(s) | Mechanism of Resistance |
| L1196M (Gatekeeper) | Crizotinib | Steric hindrance preventing drug binding.[2][3] |
| G1269A | Crizotinib | Alters the ATP-binding pocket, reducing drug affinity.[2][4] |
| G1202R (Solvent Front) | Alectinib, Ceritinib, Brigatinib | High-level resistance to second-generation inhibitors.[2][3] |
| I1171T/N | Alectinib | Novel mutations identified in patients relapsing on alectinib.[5] |
| V1180L | Alectinib | Gatekeeper mutation identified in a cell line model of alectinib resistance.[5] |
| Compound Mutations | Lorlatinib | Stepwise accumulation of multiple mutations leading to broad resistance.[2][6] |
ALK gene amplification, leading to overexpression of the ALK fusion protein, is another on-target resistance mechanism, primarily observed with crizotinib.[2]
Off-Target (Bypass) Signaling Pathways
Tumor cells can develop resistance by activating alternative signaling pathways that bypass the need for ALK signaling to drive proliferation and survival.
| Bypass Pathway | Mechanism of Activation | Affected ALK Inhibitor(s) |
| EGFR Signaling | Increased EGFR phosphorylation.[3] | Crizotinib |
| MET Amplification | Increased MET gene copy number and activation. | Alectinib[2] |
| KIT Amplification | Interaction with stromal-derived SCF.[6] | Crizotinib |
| KRAS Mutation | Activating mutations in the KRAS gene. | Crizotinib |
| SRC Signaling | Activation of the SRC kinase pathway. | Ceritinib[7] |
| IGF-1R Activation | Increased signaling through the insulin-like growth factor 1 receptor. | Crizotinib[4] |
Visualizing ALK Signaling and Resistance
ALK Signaling Pathway
Caption: Simplified ALK signaling pathway leading to cell proliferation and survival.
Experimental Workflow for Investigating Acquired Resistance
Caption: A general experimental workflow for identifying mechanisms of acquired resistance to this compound.
Key Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Methodology:
-
Cell Seeding: Seed ALK-positive cancer cells (e.g., Karpas-299, SU-DHL-1) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.[8]
-
Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound or other ALK inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[8]
-
Reagent Addition: Equilibrate the plate and its contents to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC₅₀ values using a non-linear regression curve fit.
Western Blotting for ALK Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can assess the phosphorylation status of key signaling molecules, indicating pathway activation.
Methodology:
-
Cell Lysis: Treat ALK-positive cells with this compound at various concentrations for a specified time (e.g., 4 hours).[1] Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total ALK, phospho-ALK (e.g., Tyr1586), total and phospho-STAT3, -Akt, and -ERK1/2 overnight at 4°C.[10][11][12]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oaepublish.com [oaepublish.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to anaplastic lymphoma kinase inhibitors: knowing the enemy is half the battle won - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of Resistant Mutations against Upcoming ALK-TKIs, Repotrectinib (TPX-0005) and Ensartinib (X-396) | bioRxiv [biorxiv.org]
- 9. Phosphoproteomics reveals ALK promote cell progress via RAS/JNK pathway in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALK Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-ALK (Tyr1586) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. ALK Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Navigating Resistance: A Comparative Guide to KRCA-0008 and Acquired ALK Mutations
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies remains a critical challenge in oncology. KRCA-0008, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and Ack1, has shown promise in preclinical studies for the treatment of ALK-driven cancers. However, as with other kinase inhibitors, the development of acquired resistance is a foreseeable obstacle. This guide provides a comparative overview of potential resistance mechanisms to this compound, drawing parallels from known resistance mutations in other ALK inhibitors, and details the experimental workflows to identify and characterize these mutations.
Comparative Efficacy Against Known ALK Resistance Mutations
Direct experimental data on the efficacy of this compound against a comprehensive panel of ALK resistance mutations is not yet publicly available. However, based on the known landscape of resistance to other ALK inhibitors such as crizotinib, alectinib, and lorlatinib, we can infer potential mutations that may confer resistance to this compound. The following table summarizes the activity of various ALK inhibitors against common resistance mutations, providing a framework for predicting the potential efficacy profile of this compound.
| ALK Mutation | Crizotinib | Alectinib | Ceritinib | Brigatinib | Lorlatinib | This compound (Predicted) |
| Solvent Front Mutations | ||||||
| G1202R | Resistant | Resistant | Resistant | Partially Sensitive | Sensitive | Likely Resistant |
| S1206Y/C | Resistant | Sensitive | Partially Sensitive | Sensitive | Sensitive | Potentially Sensitive |
| Gatekeeper Mutation | ||||||
| L1196M | Resistant | Sensitive | Sensitive | Sensitive | Sensitive | Potentially Sensitive |
| Other Kinase Domain Mutations | ||||||
| C1156Y | Resistant | Sensitive | Sensitive | Sensitive | Sensitive | Potentially Sensitive |
| F1174V/L | Partially Sensitive | Resistant | Partially Sensitive | Sensitive | Sensitive | Potentially Sensitive |
| I1171T/N/S | Sensitive | Resistant | Partially Sensitive | Sensitive | Sensitive | Potentially Sensitive |
| G1269A | Resistant | Sensitive | Sensitive | Sensitive | Sensitive | Potentially Sensitive |
| D1203N | Sensitive | Partially Sensitive | Resistant | Resistant | Sensitive | Potentially Sensitive |
| E1210K | Sensitive | Partially Sensitive | Resistant | Resistant | Sensitive | Potentially Sensitive |
| Compound Mutations | ||||||
| G1202R + L1196M | Resistant | Resistant | Resistant | Resistant | Resistant | Likely Resistant |
This table is based on published data for existing ALK inhibitors and represents a predictive landscape for this compound. Experimental validation is required.
Signaling Pathway and Resistance Mechanism
This compound exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK fusion protein, thereby blocking downstream signaling pathways critical for cancer cell proliferation and survival, including the STAT3, Akt, and ERK1/2 pathways.[1][2] Acquired resistance can emerge through mutations in the ALK kinase domain that either sterically hinder drug binding or alter the kinase's conformation, reducing the inhibitor's efficacy.
Caption: ALK signaling pathway, this compound inhibition, and resistance.
Experimental Protocols for Identifying this compound Resistance Mutations
Generation of this compound Resistant Cell Lines
Objective: To generate cancer cell lines with acquired resistance to this compound for subsequent molecular analysis.
Methodology:
-
Cell Line Selection: Begin with a cancer cell line known to be sensitive to this compound (e.g., Karpas-299, SU-DHL-1, or other ALK-positive cell lines).
-
Dose Escalation:
-
Culture the cells in the presence of a low concentration of this compound (e.g., the IC25 or IC50 value).
-
Once the cells resume a normal growth rate, gradually increase the concentration of this compound in a stepwise manner.
-
Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the initial IC50.
-
-
Clonal Selection: Isolate single-cell clones from the resistant population to establish homogenous resistant cell lines.
-
Validation: Confirm the resistance phenotype by performing cell viability assays (e.g., MTT or CellTiter-Glo) to compare the IC50 values of the resistant clones to the parental cell line.
Identification of Resistance Mutations by Sequencing
Objective: To identify genetic mutations in the ALK kinase domain that are present in the resistant cell lines but not in the parental cells.
Methodology:
-
Nucleic Acid Extraction: Isolate genomic DNA and/or RNA from both the parental and this compound resistant cell lines.
-
PCR Amplification: Design primers to specifically amplify the coding region of the ALK kinase domain from the extracted nucleic acids. For RNA, first perform reverse transcription to generate cDNA.
-
Sanger Sequencing: Sequence the PCR products to identify specific point mutations, insertions, or deletions in the ALK kinase domain. This method is suitable for validating known mutation hotspots.
-
Next-Generation Sequencing (NGS): For a more comprehensive and unbiased approach, perform targeted NGS of the ALK gene or whole-exome sequencing. This can identify novel mutations and assess their allele frequency within the resistant population.
Functional Characterization of Identified Mutations
Objective: To confirm that the identified mutations are directly responsible for mediating resistance to this compound.
Methodology:
-
Site-Directed Mutagenesis: Introduce the identified mutation(s) into a wild-type ALK expression vector.
-
Transfection: Transfect a suitable cell line (e.g., Ba/F3, which is dependent on cytokine signaling for survival) with either the wild-type or mutant ALK constructs. In the presence of the ALK fusion protein, these cells become cytokine-independent.
-
Cell Viability Assays: Treat the transfected cells with a range of this compound concentrations and measure cell viability. A rightward shift in the dose-response curve for the mutant-expressing cells compared to the wild-type-expressing cells confirms that the mutation confers resistance.
-
Biochemical Assays: Perform in vitro kinase assays using recombinant wild-type and mutant ALK proteins to assess the direct impact of the mutation on the inhibitory activity of this compound.
Caption: Experimental workflow for identifying resistance mutations.
By employing these established methodologies, researchers can proactively identify and characterize this compound resistance mutations. This knowledge is paramount for the rational design of next-generation inhibitors and the development of effective strategies to overcome therapeutic resistance in the clinical setting.
References
KRCA-0008: A Competitive Landscape Analysis Against ALK Gatekeeper Mutations
For Immediate Release
This guide provides a comparative analysis of KRCA-0008's efficacy against anaplastic lymphoma kinase (ALK) gatekeeper mutations, benchmarked against other prominent ALK inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data to offer an objective overview of the current therapeutic landscape for ALK-driven malignancies, particularly those harboring resistance mutations.
Introduction to ALK and Resistance Mutations
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, point mutations, or gene amplification, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1] The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of ALK-positive cancers. However, the emergence of acquired resistance, often through secondary mutations in the ALK kinase domain, remains a significant clinical challenge.
Among these, "gatekeeper" mutations, such as L1196M, are particularly critical as they are located in the ATP-binding pocket of the kinase, sterically hindering the binding of some inhibitors.[2] Another clinically significant mutation is G1202R, which confers broad resistance to many first and second-generation ALK inhibitors.[3][4][5][6] This guide focuses on the efficacy of this compound and other ALK inhibitors against these and other clinically relevant mutations.
Comparative Efficacy of ALK Inhibitors
The following tables summarize the in vitro inhibitory activity (IC50) of this compound and other ALK inhibitors against wild-type ALK and various mutant forms. Lower IC50 values indicate greater potency.
Table 1: Inhibitory Activity (IC50, nM) of ALK Inhibitors Against L1196M Gatekeeper Mutation
| Inhibitor | ALK (wt) | ALK L1196M |
| This compound | 12 | 75 |
| Crizotinib | 150.8 | - |
| Alectinib | 53 | Active |
| Ceritinib | 0.15 | Active |
| Brigatinib | - | Active |
| Lorlatinib | - | Active |
Data for competitors are derived from multiple sources. Alectinib, Ceritinib, Brigatinib, and Lorlatinib are known to be active against the L1196M mutation.[3][5]
Table 2: Inhibitory Activity (IC50, nM) of ALK Inhibitors Against G1202R and Other Mutations
| Inhibitor | ALK G1202R | ALK C1156Y | ALK F1174L | ALK R1275Q |
| This compound | Not Publicly Available | 4 | 17 | 17 |
| Crizotinib | 560 | - | - | - |
| Alectinib | 595 | - | - | - |
| Ceritinib | 309 | - | - | - |
| Lorlatinib | 80 | - | 2.3 | 2.9 |
Data for competitors are derived from multiple sources.[1][3][7]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of ALK inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to assess their efficacy.
Caption: ALK Signaling Pathways. Constitutively active ALK phosphorylates and activates several downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, promoting cancer cell proliferation and survival.[2][8][9][10]
Caption: Experimental workflow for evaluating ALK inhibitor efficacy.
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC50 values of ALK inhibitors in a biochemical assay.
-
Reagent Preparation :
-
Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[11]
-
Prepare a 3X solution of the ALK enzyme (wild-type or mutant) in 1X Kinase Buffer A.
-
Prepare a 3X solution of the Eu-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) at 3X the final desired concentration in 1X Kinase Buffer A containing a small percentage of DMSO.
-
-
Assay Procedure :
-
In a 384-well plate, add 5 µL of each inhibitor dilution.
-
Add 5 µL of the 3X ALK enzyme/antibody mixture to each well.
-
Add 5 µL of the 3X kinase tracer to each well to initiate the binding reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis :
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (Resazurin-Based Assay)
This protocol outlines a method to assess the effect of ALK inhibitors on the proliferation of ALK-positive cancer cell lines (e.g., H3122, Karpas-299).
-
Cell Culture and Seeding :
-
Inhibitor Treatment :
-
Prepare serial dilutions of the ALK inhibitor in the cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 72 hours.[13]
-
-
Cell Viability Measurement :
-
Add resazurin solution to each well to a final concentration of 0.1 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence of the resorufin product using a plate reader with an excitation of 560 nm and an emission of 590 nm.
-
-
Data Analysis :
-
Subtract the background fluorescence from all measurements.
-
Normalize the fluorescence values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Conclusion
The available data indicates that this compound is a potent inhibitor of wild-type ALK and several clinically relevant mutant forms, including the L1196M gatekeeper mutation. Its efficacy against a range of mutations suggests it may have a role in overcoming resistance to other ALK inhibitors. However, further studies are needed to determine its activity against the highly resistant G1202R mutation. This guide provides a framework for comparing this compound with other ALK inhibitors and highlights the experimental approaches necessary for a comprehensive evaluation of novel therapeutic agents in this class.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of inhibitors that overcome the G1202R ALK Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Molecular Modeling of ALK L1198F and/or G1202R Mutations to Determine Differential Crizotinib Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Circulating tumor DNA reveals mechanisms of lorlatinib resistance in patients with relapsed/refractory ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells [frontiersin.org]
Synergistic Potential of KRCA-0008 in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential synergistic effects of KRCA-0008 with other anti-cancer agents. As a selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and Ack1, this compound has demonstrated potent single-agent activity in preclinical models of ALK-positive cancers. However, the emergence of resistance to targeted therapies necessitates the exploration of combination strategies. Due to the limited availability of published data on this compound in combination therapies, this guide draws upon experimental data from studies involving other ALK inhibitors with similar mechanisms of action. The presented data should be considered as a predictive framework for potential synergistic interactions of this compound.
I. Potential Synergistic Combinations with ALK Inhibitors
The following sections summarize preclinical findings on the synergistic effects of combining ALK inhibitors with various classes of anti-cancer drugs. This data provides a rationale for investigating similar combinations with this compound.
A. ALK Inhibitors in Combination with Chemotherapy
Combining ALK inhibitors with traditional cytotoxic chemotherapy has shown promise in preclinical studies, suggesting a potential to enhance therapeutic efficacy and overcome resistance.
Table 1: Preclinical Synergistic Effects of ALK Inhibitors with Chemotherapy
| ALK Inhibitor | Chemotherapeutic Agent | Cancer Type | Key Findings | Reference |
| Alectinib | Cisplatin | Non-Small Cell Lung Cancer (NSCLC) | Synergistic cytotoxicity in long-term colony formation assays. The sequence of cisplatin followed by the ALK inhibitor was more effective. | [1] |
| Alectinib | Pemetrexed | Non-Small Cell Lung Cancer (NSCLC) | Synergism observed in short-term viability assays. Pemetrexed treatment resulted in the activation of ALK, which was abrogated by the ALK inhibitor. | [1] |
| Crizotinib | Vincristine | Non-Small Cell Lung Cancer (NSCLC) | Combination impaired downstream signaling of RAS/MAPK, PI3K/AKT, and JAK/STAT3 in H3122 cells. | [2] |
B. ALK Inhibitors in Combination with Targeted Therapies
Targeting multiple nodes within the oncogenic signaling network by combining ALK inhibitors with other targeted agents is a rational strategy to achieve deeper and more durable responses.
Table 2: Preclinical Synergistic Effects of ALK Inhibitors with Targeted Therapies
| ALK Inhibitor | Combination Agent | Target of Combination Agent | Cancer Type | Key Findings | Reference |
| Crizotinib | Temsirolimus | mTOR | Anaplastic Large Cell Lymphoma (ALCL) | Synergistic to strongly synergistic effect on decreasing cell proliferation. The combination prevented the selection of resistant clones. | [3] |
| Crizotinib | PF-05212384 | PI3K/mTOR | Neuroblastoma | Synergistic activity in MYCN-non-amplified cells, leading to downregulation of mTORC1, mTORC2, and PI3K signaling. | [4][5] |
| Ceritinib | Ribociclib | CDK4/6 | Neuroblastoma | Demonstrated higher cytotoxicity and synergy scores in ALK-mutated cell lines. The combination enhanced growth inhibition and cell-cycle arrest. | [6] |
| Crizotinib | Selumetinib | MEK | Non-Small Cell Lung Cancer (NSCLC) | Highly effective at reducing cell viability. The combination reduced tumor growth in a xenograft model compared to crizotinib alone. | [7] |
| Ceritinib | Trametinib | MEK | Non-Small Cell Lung Cancer (NSCLC) | Preclinical models showed that combined ALK and MEK inhibition resulted in decreased tumor cell proliferation and survival, and increased depth and duration of tumor regression compared with monotherapy. | [8] |
II. Experimental Protocols
This section outlines the general methodologies employed in the cited studies to evaluate the synergistic effects of drug combinations. These protocols can serve as a reference for designing future experiments with this compound.
A. Cell Viability and Synergy Analysis
1. Cell Culture and Reagents:
-
Cancer cell lines with known ALK status (e.g., H3122, H2228 for NSCLC; SH-SY5Y, CHLA-20 for neuroblastoma; Karpas-299, SU-DHL-1 for ALCL) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
ALK inhibitors (e.g., crizotinib, alectinib, ceritinib) and combination drugs are dissolved in DMSO to create stock solutions.
2. Cell Viability Assay (MTS or similar):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the single agents and their combinations in a fixed ratio.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the MTS assay, which measures the metabolic activity of viable cells.
-
Absorbance is read using a microplate reader.
3. Synergy Quantification:
-
Combination Index (CI): The Chou-Talalay method is commonly used to quantify the interaction between two drugs. The CI is calculated using software such as CompuSyn.[9][10]
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Isobologram Analysis: This graphical method is used to visualize drug interactions. The concentrations of two drugs required to produce a specific effect (e.g., 50% inhibition of cell growth) are plotted on the x- and y-axes. The line connecting these points is the line of additivity. Data points falling below this line indicate synergy.[11][12][13][14][15]
B. Apoptosis Assay
1. Annexin V/Propidium Iodide (PI) Staining:
-
Cells are treated with single agents and their combination for a specified time (e.g., 24, 48 hours).
-
Cells are harvested, washed, and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that stains the nucleus of necrotic or late apoptotic cells).
-
The percentage of apoptotic cells (Annexin V-positive) is quantified by flow cytometry.[16]
2. Western Blotting for Apoptotic Markers:
-
Cell lysates are prepared from treated cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against key apoptosis-related proteins such as cleaved caspase-3 and cleaved PARP.
-
An appropriate secondary antibody conjugated to an enzyme is used for detection by chemiluminescence.[16]
C. In Vivo Xenograft Models
1. Animal Models:
-
Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Human cancer cells are injected subcutaneously or orthotopically into the mice.
2. Drug Treatment:
-
Once tumors reach a palpable size, mice are randomized into different treatment groups: vehicle control, single agent 1, single agent 2, and the combination of both agents.
-
Drugs are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
3. Efficacy Evaluation:
-
Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
-
Animal body weight and general health are monitored.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[7][17][18]
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways relevant to ALK-positive cancers and a general workflow for assessing drug synergy.
Caption: Simplified ALK signaling pathway.[19][20][21][22][23]
Caption: General workflow for assessing drug synergy.
IV. Conclusion
While direct experimental data on the synergistic effects of this compound in combination with other drugs is currently lacking, the wealth of preclinical evidence for other ALK inhibitors provides a strong rationale for pursuing such investigations. The data presented in this guide suggest that combining this compound with chemotherapy or targeted agents that modulate key downstream signaling pathways, such as PI3K/AKT/mTOR and RAS/MEK/ERK, could be a promising strategy to enhance anti-tumor efficacy and overcome resistance in ALK-positive cancers. The experimental protocols and analytical methods described herein offer a robust framework for the preclinical evaluation of this compound in combination therapies. Further research is warranted to validate these potential synergies and to elucidate the underlying molecular mechanisms.
References
- 1. ALK Inhibitor and Chemotherapy Combinations in Models of ALK-Translocated NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Polytherapy Strategy Using Vincristine and ALK Inhibitors to Sensitise EML4-ALK-Positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Molecular rationale for the use of PI3K/AKT/mTOR pathway inhibitors in combination with crizotinib in ALK-mutated neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of Mitogen-Activated Protein Kinase Kinase Alone and in Combination with Anaplastic Lymphoma Kinase (ALK) Inhibition Suppresses Tumor Growth in a Mouse Model of ALK-Positive Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1 Study of Ceritinib Combined With Trametinib in Patients With Advanced ALK- or ROS1-Positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 13. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 14. jpccr.eu [jpccr.eu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Combined ALK and MDM2 inhibition increases antitumor activity and overcomes resistance in human ALK mutant neuroblastoma cell lines and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to KRCA-0008 and Other Targeted ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical performance of KRCA-0008, a novel Anaplastic Lymphoma Kinase (ALK) inhibitor, against other established ALK-targeted therapies, including crizotinib, alectinib, brigatinib, and lorlatinib. The data presented is based on publicly available preclinical research and is intended to provide an objective overview for researchers and drug development professionals.
Introduction to ALK Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and progression of several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL), when it is constitutively activated due to genetic alterations such as chromosomal rearrangements, gene amplifications, or point mutations. This aberrant ALK signaling drives tumor cell proliferation, survival, and metastasis. ALK inhibitors are a class of targeted therapies designed to block the kinase activity of ALK, thereby inhibiting downstream signaling pathways and suppressing tumor growth.
This compound is a potent and selective dual inhibitor of ALK and Ack1 (Activated Cdc42-associated kinase 1).[1] This guide focuses on its single-agent preclinical efficacy in comparison to other well-established ALK inhibitors.
In Vitro Efficacy: A Comparative Analysis
The following table summarizes the in vitro potency of this compound and other ALK inhibitors against various ALK-positive cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | ALK Status | IC50 (nM) | Reference |
| This compound | Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 12 | [2] |
| Crizotinib | Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | Not explicitly stated, but this compound is reported to be more potent. | [2] |
| Alectinib | NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | 1.9 (enzymatic assay) | [3] |
| Brigatinib | Panel of ALK+ cell lines | Various | Native ALK | 10 | [4][5] |
| Lorlatinib | Panel of ALK+ cell lines | Various | Native ALK | Potent, but specific IC50 not detailed in provided abstracts. | [6][7] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Efficacy: Preclinical Xenograft Models
The antitumor activity of this compound and other ALK inhibitors has been evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Compound | Xenograft Model | Dosing | Key Findings | Reference |
| This compound | Karpas-299 (ALCL) | 50 mg/kg, twice daily, oral | Strong suppression of tumor growth. | [2] |
| Crizotinib | EML4-ALK lung cancer model | 100 mg/kg/day | Tumor regression observed. | [8] |
| Alectinib | NCI-H2228 (NSCLC) | 20 or 60 mg/kg, once daily, oral | Substantial and sustained tumor regression. | [3] |
| Brigatinib | Karpas-299 (ALCL) & H2228 (NSCLC) | 10, 25, or 50 mg/kg, daily, oral | Dose-dependent inhibition of tumor growth. | [9][10] |
| Lorlatinib | ALK+ NSCLC models | Not specified | Clinically meaningful activity against lung tumors and brain metastases. | [11] |
Signaling Pathway and Mechanism of Action
ALK activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, which are critical for cell proliferation, survival, and differentiation. ALK inhibitors, including this compound, act by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream signaling molecules.
Caption: ALK signaling and inhibition.
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in the preclinical evaluation of ALK inhibitors. Specific details may vary between individual studies.
Cell Viability Assay
-
Objective: To determine the concentration of the ALK inhibitor that inhibits the growth of cancer cells by 50% (IC50).
-
Method:
-
ALK-positive cancer cell lines (e.g., Karpas-299, NCI-H2228) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the ALK inhibitor for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
The absorbance or luminescence is measured, and the data is used to calculate the IC50 value.
-
Western Blot Analysis for ALK Phosphorylation
-
Objective: To assess the inhibitory effect of the drug on ALK phosphorylation and downstream signaling pathways.
-
Method:
-
ALK-positive cells are treated with the ALK inhibitor at various concentrations for a defined time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).[12]
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ALK (p-ALK) and total ALK, as well as antibodies for downstream signaling proteins (e.g., p-STAT3, p-AKT, p-ERK).[12][13][14]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.[13][15]
-
Caption: Western Blot Workflow.
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of the ALK inhibitor in a living organism.
-
Method:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human ALK-positive cancer cells.[16][17][18]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.[16][18]
-
The treatment group receives the ALK inhibitor (e.g., this compound orally at 50 mg/kg twice daily), while the control group receives a vehicle.[2]
-
Tumor volume and body weight are measured regularly throughout the study.[16][18]
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., pharmacodynamic studies).
-
Conclusion
The preclinical data available for this compound demonstrates its potent in vitro and in vivo activity against ALK-positive cancer cells, particularly in the context of anaplastic large-cell lymphoma.[2] When compared to other established ALK inhibitors, this compound shows promising potency. However, it is important to note that the available data for this compound is less extensive than for drugs that have undergone clinical development. Further studies, especially those investigating its efficacy against a broader range of ALK mutations and in different cancer types, are necessary to fully elucidate its therapeutic potential. This guide provides a foundational comparison to aid researchers in the ongoing development and evaluation of novel ALK-targeted therapies.
References
- 1. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. New preclinical data on novel TKI brigantinib for ALK lung cancer - ecancer [ecancer.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Lorlatinib in ALK- and ROS1-positive NSCLC: the future has a start - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Next-Generation ALK/ROS1 Inhibitor Lorlatinib Shows Strong, Durable Responses in Advanced NSCLC [theoncologynurse.com]
- 12. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Phospho-ALK (Tyr1586) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
- 17. Spontaneous and Induced Animal Models for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Validating KRCA-0008: A Comparative Guide to In Vivo Anti-Tumor Activity in ALK-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of KRCA-0008 with alternative anaplastic lymphoma kinase (ALK) inhibitors. The data presented is sourced from preclinical studies in established xenograft models of ALK-positive anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC). Detailed experimental protocols and signaling pathway diagrams are included to support data interpretation and future research design.
Mechanism of Action: ALK Signaling Inhibition
This compound is a selective inhibitor of both ALK and Ack1 tyrosine kinases.[1] In cancers driven by aberrant ALK activity, such as certain types of ALCL and NSCLC, constitutive ALK signaling promotes tumor cell proliferation and survival. This is mediated through the activation of downstream signaling cascades, primarily the PI3K/Akt, MAPK/ERK, and JAK/STAT3 pathways.[2][3] this compound exerts its anti-tumor effects by blocking ALK phosphorylation, thereby inhibiting these downstream signals and inducing G0/G1 cell cycle arrest and apoptosis in cancer cells.[1][4]
In Vivo Anti-Tumor Activity: A Comparative Summary
The following tables summarize the in vivo efficacy of this compound and other ALK inhibitors in ALCL and NSCLC xenograft models.
Table 1: Anti-Tumor Activity in ALK-Positive Anaplastic Large-Cell Lymphoma (Karpas-299 Xenograft Model)
| Compound | Dosage | Dosing Schedule | Treatment Duration | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | 50 mg/kg | Orally, twice daily (BID) | 2 weeks | Strong suppression of tumor growth | [1][4] |
| Crizotinib | 100 mg/kg | Orally, once daily | Not Specified | Similar efficacy to 10 mg/kg Brigatinib | [5] |
| Brigatinib | 25 mg/kg | Orally, once daily | Not Specified | 87% tumor growth inhibition | [5] |
| Brigatinib | 50 mg/kg | Orally, once daily | Not Specified | Near complete tumor regression | [5] |
| Alectinib | 20 mg/kg | Orally, once daily | 14 days | Significant tumor growth inhibition | [6] |
Table 2: Anti-Tumor Activity in ALK-Positive Non-Small Cell Lung Cancer (H3122/H2228 Xenograft Models)
| Compound | Xenograft Model | Dosage | Dosing Schedule | Treatment Duration | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Crizotinib | H3122 | Not Specified | Orally | Not Specified | EC50 for tumor growth inhibition: 255 ng/ml | [7] |
| Brigatinib | H2228 | 10, 25, or 50 mg/kg | Orally, once daily | >28 days | Dose-dependent substantial tumor regression | [5] |
| Lorlatinib | H3122 | Not Specified | Not Specified | Not Specified | Effective in parental H3122 xenografts | [8][9] |
Experimental Protocols
The following are detailed protocols for establishing and evaluating the anti-tumor activity of compounds in subcutaneous xenograft models.
Karpas-299 ALCL Xenograft Model
1. Cell Culture and Preparation:
-
Culture Karpas-299 human anaplastic large-cell lymphoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells during the exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >95%.
-
Resuspend the cells in sterile PBS or HBSS at a concentration of 5-10 x 10^6 cells per 100 µL. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of PBS/HBSS and Matrigel. Keep the cell suspension on ice.
2. Tumor Implantation:
-
Utilize immunodeficient mice, such as NOD/SCID or athymic nude mice (typically 6-8 weeks old).
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
3. Monitoring and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound, comparator drugs, or vehicle control according to the specified dosage and schedule (e.g., oral gavage, intraperitoneal injection).
-
Monitor the general health of the animals and record their body weight regularly throughout the study.
4. Study Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a specific size limit, or after a pre-defined treatment duration.
-
At the end of the study, euthanize the mice.
-
Excise the tumors and record their final weight.
-
Tumor tissue can be processed for further analysis, such as histology, immunohistochemistry for pharmacodynamic markers (e.g., phospho-ALK), or Western blotting.
H3122/H2228 NSCLC Xenograft Model
The protocol for the H3122 or H2228 NSCLC xenograft models is similar to the Karpas-299 model with the following key considerations:
-
Cell Lines: Use H3122 or H2228 human non-small cell lung cancer cell lines.
-
Cell Culture: Culture these adherent cell lines in an appropriate medium (e.g., RPMI-1640) and harvest using trypsin-EDTA.
-
Mouse Strain: Athymic nude mice are commonly used for these models.
-
Tumor Growth: The growth kinetics of these tumors may differ from the Karpas-299 model, and the time to reach the desired tumor volume for randomization may vary.
Conclusion
The available in vivo data demonstrates that this compound exhibits potent anti-tumor activity in an ALK-positive anaplastic large-cell lymphoma xenograft model. Its efficacy appears comparable to or potentially superior to earlier generation ALK inhibitors. Further comparative studies, particularly in NSCLC models and against a broader range of second and third-generation ALK inhibitors, will be crucial to fully delineate its therapeutic potential. The provided protocols offer a standardized framework for conducting such preclinical evaluations.
References
- 1. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. boa.unimib.it [boa.unimib.it]
Safety Operating Guide
Navigating the Safe Disposal of KRCA-0008: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like KRCA-0008 are paramount to ensuring a safe and compliant laboratory environment. While specific safety data sheets for novel compounds may not always be readily available, established principles of chemical waste management provide a robust framework for mitigating risks. This guide offers essential, step-by-step procedures for the safe disposal of this compound, a compound identified as an ALK inhibitor with anti-cancer properties, treating it with the caution required for a potentially cytotoxic substance.
The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals and should be performed in accordance with your institution's specific Environmental Health and Safety (EHS) protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Given its nature as a pharmacologically active and potentially cytotoxic compound, the following PPE is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses or goggles are essential to protect against splashes.
-
Lab Coat: A lab coat or other protective garment should be worn to prevent skin contact.
All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound involves a systematic process of segregation, containment, and labeling to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
Proper segregation is the first and most critical step in chemical waste management.[1][2] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.
-
Solid Waste: This includes unused or expired this compound powder, as well as contaminated consumables such as weigh boats, pipette tips, and gloves.[3]
-
Liquid Waste: This category includes solutions containing this compound, such as stock solutions, experimental media, and the first rinse of any container that held the compound.[4] Aqueous and organic solvent waste should be collected separately.[5]
Step 2: Use of Appropriate Waste Containers
The integrity of the waste containment is crucial to prevent leaks and spills.
-
Container Compatibility: Waste containers must be chemically compatible with the waste they hold.[1][3] For instance, acids and bases should not be stored in metal containers.[3]
-
Leak-Proof and Sealable: All waste containers must be leak-proof and have a secure, tight-fitting lid.[1][4] Containers should be kept closed except when adding waste.[4][6][7]
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added.[7][8] The label should include the full chemical name ("this compound"), the concentration (if applicable), and the date accumulation started.[4]
Step 3: Waste Accumulation and Storage
Hazardous waste must be stored in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[6][7][9]
-
Location: The SAA should be at or near the point of waste generation and away from sinks or floor drains.[6][10]
-
Secondary Containment: Liquid waste containers must be placed in secondary containment, such as a spill tray, to contain any potential leaks.[2][4]
-
Segregation within SAA: Incompatible waste streams within the SAA must be segregated to prevent accidental mixing.[7][8]
Step 4: Requesting Waste Pickup
Once a waste container is full or has been in accumulation for the maximum allowable time (per institutional policy, often up to one year for partially filled containers), a pickup must be scheduled with your institution's EHS department.[7][9] Do not attempt to transport hazardous waste outside of the laboratory yourself.[11]
Quantitative Data Summary for this compound Disposal
For ease of reference, the following table summarizes key quantitative and procedural information for the disposal of this compound.
| Parameter | Guideline | Source |
| Waste Type | Hazardous Chemical Waste (Potentially Cytotoxic) | [1][12] |
| Solid Waste Container | Labeled, sealed, chemically compatible container | [3] |
| Liquid Waste Container | Labeled, sealed, leak-proof, chemically compatible container with secondary containment | [2][3][4] |
| Container Labeling | Hazardous Waste Label with full chemical name, concentration, and start date | [4][7][8] |
| Personal Protective Equipment | Nitrile gloves, safety glasses/goggles, lab coat | [12] |
| Handling Location | Certified Chemical Fume Hood | [7] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [6][7][9] |
| Drain Disposal | Strictly Prohibited | [4][6] |
| Evaporation Disposal | Strictly Prohibited | [7][11] |
Experimental Protocols Referenced
While no specific experimental protocols for the disposal of this compound are available, the procedures outlined above are based on established guidelines for the management of hazardous and cytotoxic chemical waste from the following sources:
-
University of Pennsylvania, Environmental Health & Radiation Safety: Laboratory Chemical Waste Management Guidelines[6]
-
Central Washington University, Environmental Health & Safety: Laboratory Hazardous Waste Disposal Guidelines[7]
-
Dartmouth College, Environmental Health and Safety: Hazardous Waste Disposal Guide[4]
-
Daniels Health: How Do You Dispose of Cytotoxic Waste?[12]
Mandatory Visualizations
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. danielshealth.com [danielshealth.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. odu.edu [odu.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. vumc.org [vumc.org]
- 12. danielshealth.ca [danielshealth.ca]
Essential Safety and Operational Guide for Handling KRCA-0008
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with KRCA-0008, a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated CDC42 Kinase 1 (Ack1). Adherence to these guidelines is essential to ensure personal safety and maintain experimental integrity.
I. Compound and Safety Data
This compound is a small molecule inhibitor used in cancer research.[1][2] While a specific Material Safety Data Sheet (MSDS) is not publicly available, the following information has been compiled from supplier data and general safety protocols for potent kinase inhibitors.
| Identifier | Value |
| IUPAC Name | 1,1'-[(5-Chloro-2,4-pyrimidinediyl)bis[imino(3-methoxy-4,1-phenylene)-4,1-piperazinediyl]]bisethanone |
| Molecular Formula | C30H37ClN8O4 |
| Molecular Weight | 609.12 g/mol |
| CAS Number | 1472795-20-2 |
| Appearance | Powder |
| Storage | Store at -20°C for up to 3 years as a powder. |
| Solution Stability | Solutions are unstable; prepare fresh for each use. |
II. Personal Protective Equipment (PPE)
A comprehensive assessment of hazards should be conducted for all procedures involving this compound. The following minimum PPE is required:
| Protection Type | Specification | Rationale |
| Hand Protection | Double-layered, chemical-resistant nitrile gloves. | Prevents dermal absorption of the compound. The outer glove should be disposed of immediately upon contamination. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or airborne particles of the compound. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation. | Minimizes the risk of respiratory exposure to fine powder. |
III. Operational Plan: From Receipt to Disposal
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
IV. Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty vials, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused this compound solutions and any liquid media containing the compound should be collected in a clearly labeled, sealed container for hazardous liquid waste.
-
Decontamination: Work surfaces should be decontaminated with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash. All cleaning materials must also be disposed of as hazardous waste.
V. Experimental Protocols
This protocol provides a general framework for assessing the inhibitory activity of this compound against ALK.
-
Prepare Reagents:
-
Kinase Buffer: Prepare a suitable buffer (e.g., Tris-HCl, HEPES) containing MgCl2, ATP, and a substrate peptide.
-
This compound Dilution Series: Prepare serial dilutions of this compound in the kinase buffer.
-
Enzyme Solution: Dilute recombinant ALK enzyme to the desired concentration in kinase buffer.
-
-
Assay Procedure:
-
Add the this compound dilutions to a 96- or 384-well plate.
-
Initiate the reaction by adding the ALK enzyme and ATP/substrate solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify kinase activity using a suitable detection method, such as luminescence-based ATP detection or fluorescence-based substrate phosphorylation detection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
-
Cell Seeding: Seed ALK-positive cancer cell lines (e.g., Karpas-299, SU-DHL-1) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo®).
-
Data Analysis: Normalize the results to untreated control cells and calculate the GI50 (concentration for 50% growth inhibition).
VI. Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the autophosphorylation of ALK. This action blocks downstream signaling cascades that are crucial for cancer cell proliferation and survival.[1][3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
